SKLB-163
Description
Properties
Molecular Formula |
C18H16ClN3O2S2 |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H16ClN3O2S2/c19-9-16(23)21-13-6-7-14-15(8-13)26-18(22-14)25-11-17(24)20-10-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,20,24)(H,21,23) |
InChI Key |
BYIJUMAHXVZITK-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SKLB-163; SKLB 163; SKLB163; |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Core Mechanism of Action of SKLB-163 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKLB-163, a novel benzothiazole-2-thiol derivative, has emerged as a promising small-molecule inhibitor with significant antitumor activities. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer, with a focus on its molecular targets and the signaling pathways it modulates. Through a detailed analysis of preclinical studies, this document elucidates the quantitative effects of this compound on cancer cell proliferation, apoptosis, and in vivo tumor growth. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents visual representations of the underlying molecular interactions and experimental workflows to facilitate a deeper understanding and future research in the development of this compound as a potential cancer therapeutic.
Core Mechanism of Action: Targeting the RhoGDI/JNK-1 Signaling Axis
The primary mechanism of action of this compound in cancer cells involves the modulation of the RhoGDI/JNK-1 signaling pathway.[1][2][3] this compound exerts its anticancer effects through the downregulation of Rho GDP-dissociation inhibitor (RhoGDI) and the subsequent activation of the c-Jun N-terminal kinases-1 (JNK-1) signaling cascade. This ultimately leads to the induction of apoptosis and the inhibition of cancer cell proliferation.[1][2]
Downregulation of RhoGDI
Studies have shown that RhoGDI is often upregulated in various cancer cell lines.[1] this compound has been identified as an inhibitor of RhoGDI.[2] Proteomic analyses have revealed that treatment with this compound leads to a significant downregulation of RhoGDI protein levels in cancer cells.[2]
Activation of the JNK-1 Signaling Pathway
The inhibition of RhoGDI by this compound triggers the activation of the JNK-1 signaling pathway, a critical regulator of apoptosis and proliferation in cancer cells.[2] Western blot analyses have demonstrated a dose-dependent increase in the phosphorylation of JNK in cancer cells treated with this compound.[2] This activation of JNK-1 subsequently leads to the phosphorylation of its downstream target, c-jun, further propagating the apoptotic signal.[2]
Induction of Apoptosis and Inhibition of Proliferation
The activation of the JNK-1 signaling cascade culminates in the induction of apoptosis, or programmed cell death, in cancer cells. This is evidenced by morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation, as well as an increase in the sub-G1 cell population in flow cytometry analysis.[2] Furthermore, this compound treatment leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway, and a decrease in the levels of phosphorylated AKT, a protein kinase that promotes cell survival.[1] In addition to inducing apoptosis, this compound also effectively inhibits cancer cell proliferation, as demonstrated by colony formation assays and reduced expression of the proliferation marker PCNA in vivo.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A375 | Malignant Melanoma | 1.8 ± 0.2 |
| SPC-A1 | Lung Adenocarcinoma | 2.1 ± 0.3 |
| SW620 | Colorectal Adenocarcinoma | 3.5 ± 0.4 |
| HeLa | Cervical Cancer | 4.2 ± 0.5 |
| PC-3 | Prostate Cancer | 5.6 ± 0.7 |
Data extracted from Peng et al., Cell Death Dis, 2014.
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) |
| A375 (subcutaneous) | This compound (100 mg/kg, p.o.) | Significant reduction (p<0.05) |
| A375 (subcutaneous) | This compound (200 mg/kg, p.o.) | Significant reduction (p<0.05) |
| SPC-A1 (subcutaneous) | This compound (100 mg/kg, p.o.) | Significant reduction (p<0.05) |
| SPC-A1 (subcutaneous) | This compound (200 mg/kg, p.o.) | Significant reduction (p<0.05) |
Data extracted from Peng et al., Cell Death Dis, 2014.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the this compound mechanism of action and a typical experimental workflow.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for evaluating this compound.
Detailed Experimental Protocols
Cell Culture
Human cancer cell lines (A375, SPC-A1, SW620, HeLa, and PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.
Western Blot Analysis
-
Lyse cells treated with this compound in RIPA buffer containing a protease inhibitor cocktail.
-
Determine protein concentration using the BCA protein assay kit.
-
Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RhoGDI, phospho-JNK, JNK, cleaved caspase-3, phospho-AKT, AKT, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Subcutaneously inject 5 x 10^6 A375 or SPC-A1 cells into the flank of 4-6 week old female BALB/c nude mice.
-
When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into control and treatment groups.
-
Administer this compound (100 or 200 mg/kg) or vehicle control orally (p.o.) daily.
-
Measure tumor volume every 3 days using a caliper (Volume = 0.5 × length × width²).
-
After a predetermined period, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Immunohistochemistry (IHC)
-
Fix tumor tissues in 4% paraformaldehyde, embed in paraffin, and cut into 4 µm sections.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval by boiling in citrate buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate the sections with an anti-PCNA antibody overnight at 4°C.
-
Apply a biotinylated secondary antibody followed by streptavidin-HRP.
-
Develop the signal with diaminobenzidine (DAB) and counterstain with hematoxylin.
-
Analyze the sections under a microscope.
TUNEL Assay for Apoptosis
-
Perform the TUNEL assay on paraffin-embedded tumor sections using a commercially available kit according to the manufacturer's instructions.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the apoptotic cells (TUNEL-positive) using a fluorescence microscope.
Conclusion
This compound demonstrates significant anticancer activity by targeting the RhoGDI/JNK-1 signaling pathway, leading to the induction of apoptosis and inhibition of proliferation in a variety of cancer cell types. The quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent. The detailed experimental protocols and visual diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in the continued investigation and potential clinical translation of this compound. Further studies are warranted to explore its efficacy in a broader range of cancer models and to elucidate the full spectrum of its molecular interactions.
References
- 1. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The SKLB-163 Compound: A Technical Guide to its Mechanism of Action via the RhoGDI/JNK-1 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical document provides an in-depth examination of SKLB-163, a novel benzothiazole-2-thiol derivative, detailing its mechanism of action, anti-tumor effects, and its role as a radiosensitizer. The core of this compound's activity lies in its ability to modulate the RhoGDI/JNK-1 signaling pathway, leading to apoptosis and inhibition of proliferation in cancer cells. This guide consolidates quantitative data from key studies, presents detailed experimental protocols for reproducing and expanding upon this research, and offers visual representations of the critical pathways and workflows.
Core Mechanism of Action
This compound is a small-molecule inhibitor developed through computer-aided drug design.[1] Its primary mechanism involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI), a key regulator of Rho family GTPases.[1][2] In numerous cancer cell lines, particularly nasopharyngeal carcinoma (NPC), RhoGDI is found to be up-regulated.[2] By inhibiting RhoGDI, this compound triggers the activation of the c-Jun N-terminal kinases-1 (JNK-1) signaling pathway.[2] This activation is a critical stress response that, in this context, leads to downstream pro-apoptotic events, including the activation of caspase-3 and a decrease in phosphorylated AKT, a key component of cell survival pathways.[2] The result is a potent anti-proliferative and pro-apoptotic effect on cancer cells, as well as sensitization of these cells to radiation therapy.[2]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling cascade initiated by this compound.
References
- 1. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radiosensitization of Glioma Cells by Temozolomide (TMZ): A Colony Formation Assay [jbpe.sums.ac.ir]
In-Depth Technical Guide to SKLB-163: A Novel Benzothiazole-2-thiol Derivative with Potent Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of SKLB-163, a novel benzothiazole-2-thiol derivative. This compound has demonstrated significant potential as an anticancer agent, primarily through its inhibitory effects on the RhoGDI/JNK-1 signaling pathway.[1][2][3] This document details the essential technical information for researchers and professionals involved in oncology drug discovery and development.
Chemical Structure and Properties
This compound is a small molecule inhibitor characterized by a benzothiazole-2-thiol core structure.[1][2][3] Its development was guided by computer-aided drug design and it is synthesized de novo.[1][2][3]
| Property | Value |
| Molecular Formula | C₁₈H₁₆ClN₃O₂S₂ |
| Molecular Weight | 405.92 g/mol |
| IUPAC Name | 2-((4-chlorophenyl)thio)-N-(4-methoxy-6-methylpyrimidin-2-yl)benzamide |
| SMILES String | COc1cc(C)nc(NC(=O)c2ccccc2SSc2ccc(Cl)cc2)n1 |
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process. The following is a representative synthetic scheme based on standard methodologies for benzothiazole derivatives.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent anti-proliferative and pro-apoptotic activity across a range of human cancer cell lines.[1][2][4] Its primary mechanism of action involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI), which in turn activates the JNK-1 signaling pathway, leading to apoptosis.[1][3]
Quantitative Data: In Vitro Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC₅₀) values of this compound have been determined in various cancer cell lines using the MTT assay.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A375 | Human melanoma | 1.82 ± 0.25 |
| SPC-A1 | Human lung adenocarcinoma | 3.89 ± 0.64 |
| SW620 | Human colorectal cancer | 5.12 ± 0.98 |
| HeLa | Human cervical cancer | Not explicitly quantified in the primary source |
| PC-3 | Human prostate cancer | Not explicitly quantified in the primary source |
Data from Peng et al., 2014.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the biological activity of this compound are provided below.
MTT Assay for Cell Proliferation
This assay is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
Western Blot Analysis
This technique is employed to determine the effect of this compound on the expression of proteins in the RhoGDI/JNK-1 pathway.
-
Cell Lysis: Treated and untreated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against RhoGDI, JNK-1, p-JNK-1, and GAPDH.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Wound Healing Assay
This assay is used to evaluate the effect of this compound on cancer cell migration.
-
Cell Seeding: Cells are seeded in 6-well plates and grown to confluence.
-
Scratch Wound: A sterile pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: Cells are washed with PBS and incubated with this compound in a serum-free medium.
-
Imaging: Images of the scratch are captured at 0 and 24 hours.
-
Analysis: The width of the scratch is measured to determine the extent of cell migration.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cancer cells after treatment with this compound.
-
Cell Seeding: A low density of cells (e.g., 500 cells/well) is seeded in 6-well plates.
-
Treatment: Cells are treated with this compound for a specified period.
-
Incubation: The treatment medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.
-
Staining: Colonies are fixed with methanol and stained with crystal violet.
-
Counting: The number of colonies containing at least 50 cells is counted.
Signaling Pathway
The proposed signaling pathway for the anticancer activity of this compound is depicted below.
Caption: Proposed signaling pathway of this compound.
References
- 1. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel inhibitor of Rho GDP-dissociation inhibitor α improves the therapeutic efficacy of paclitaxel in Lewis lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
SKLB-163 as a Potent Radiosensitizing Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-163 is a novel benzothiazole-2-thiol derivative that has demonstrated significant potential as both a direct antitumor agent and a potent radiosensitizer.[1][2] Developed through computer-aided drug design, this small molecule has shown efficacy in various cancer cell lines, with a particularly noteworthy mechanism of action in enhancing the cytotoxic effects of ionizing radiation in nasopharyngeal carcinoma (NPC).[1][3] This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound's radiosensitizing properties.
Mechanism of Action: Targeting the RhoGDI/JNK-1 Signaling Pathway
The primary mechanism by which this compound exerts its radiosensitizing effects is through the modulation of the RhoGDI/JNK-1 signaling pathway.[1] In many cancer cells, including NPC, the Rho GDP-dissociation inhibitor (RhoGDI) is upregulated.[1] this compound acts by down-regulating RhoGDI, which in turn leads to the activation of c-Jun N-terminal kinases-1 (JNK-1).[1] This activation of JNK-1 signaling subsequently triggers a cascade of downstream events, including the activation of caspase-3, a key executioner of apoptosis, and a decrease in the phosphorylation of AKT, a crucial protein in cell survival pathways.[1] The culmination of these molecular events is an induction of apoptosis and suppression of proliferation, rendering the cancer cells more susceptible to radiation-induced damage.[1]
Data Presentation
In Vitro Efficacy
The cytotoxic and radiosensitizing effects of this compound have been quantified in various cancer cell lines.
| Cell Line | Assay Type | Parameter | Value | Reference |
| A375 (Melanoma) | MTT Assay | IC50 | 2.1 µM | [2] |
| SPC-A1 (Lung Cancer) | MTT Assay | IC50 | 1.8 µM | [2] |
| SW620 (Colon Cancer) | MTT Assay | IC50 | 3.5 µM | [2] |
| HeLa (Cervical Cancer) | MTT Assay | IC50 | 4.2 µM | [2] |
| PC-3 (Prostate Cancer) | MTT Assay | IC50 | 5.6 µM | [2] |
| CNE-2 (Nasopharyngeal Carcinoma) | Clonogenic Survival Assay | Sensitizer Enhancement Ratio (SER) | 1.52 | [1] |
| C666-1 (Nasopharyngeal Carcinoma) | Clonogenic Survival Assay | Sensitizer Enhancement Ratio (SER) | 1.48 | [1] |
In Vivo Efficacy
This compound has demonstrated significant antitumor and radiosensitizing effects in xenograft mouse models.
| Animal Model | Cancer Type | Treatment Group | Tumor Growth Inhibition | Reference |
| NPC Lung Metastatic Nude Mouse Model | Nasopharyngeal Carcinoma | This compound (25 mg/kg) | 33.5% | [1] |
| NPC Lung Metastatic Nude Mouse Model | Nasopharyngeal Carcinoma | This compound (50 mg/kg) | 53.6% | [1] |
| NPC Lung Metastatic Nude Mouse Model | Nasopharyngeal Carcinoma | This compound (100 mg/kg) | 81.6% | [1] |
| CNE-2 Subcutaneous Xenograft Mouse Model | Nasopharyngeal Carcinoma | This compound (50 mg/kg) + Radiation (3 Gy x 3) | Significant tumor growth delay compared to either treatment alone | [1] |
| C666-1 Subcutaneous Xenograft Mouse Model | Nasopharyngeal Carcinoma | This compound (50 mg/kg) + Radiation (3 Gy x 3) | Significant tumor growth delay compared to either treatment alone | [1] |
Experimental Protocols
Clonogenic Survival Assay
This assay is fundamental for determining the radiosensitizing effect of this compound.
-
Cell Plating: Nasopharyngeal carcinoma cells (CNE-2 or C666-1) are seeded into 6-well plates at densities ranging from 200 to 10,000 cells per well, depending on the radiation dose to be applied.
-
Drug Treatment: After 24 hours to allow for cell attachment, cells are treated with a non-toxic concentration of this compound (e.g., 2 µM) for a specified duration, typically 24 hours.
-
Irradiation: The cell culture plates are then irradiated with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: The medium is replaced with fresh, drug-free medium, and the plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with a mixture of methanol and acetic acid and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment is calculated, and dose-response curves are generated. The Sensitizer Enhancement Ratio (SER) is determined by dividing the radiation dose that yields a certain level of survival in the absence of the drug by the dose that produces the same level of survival in the presence of the drug.
Western Blot Analysis
This technique is used to investigate the molecular mechanism of this compound.
-
Protein Extraction: Cells are treated with this compound and/or radiation, and total protein is extracted using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., RhoGDI, JNK, p-JNK, Caspase-3, AKT, p-AKT, and a loading control like β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Study
This model is used to evaluate the antitumor and radiosensitizing effects of this compound in a living organism.
-
Animal Model: Athymic nude mice are used for these studies.
-
Tumor Cell Implantation: A suspension of human nasopharyngeal carcinoma cells (e.g., CNE-2 or C666-1) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., ~100-150 mm³). The mice are then randomly assigned to different treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation.
-
Drug Administration: this compound is administered to the mice, typically via oral gavage, at a predetermined dose and schedule (e.g., 50 mg/kg daily).
-
Irradiation: For the radiation and combination therapy groups, the tumor area is locally irradiated with a specific dose and fractionation schedule (e.g., 3 Gy daily for 3 consecutive days).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like PCNA or apoptosis markers via TUNEL assay).
Visualizations
Signaling Pathway of this compound as a Radiosensitizer
Caption: this compound enhances radiosensitivity by inhibiting RhoGDI, leading to JNK-1 activation.
Experimental Workflow for In Vitro Radiosensitization Study
Caption: Workflow for assessing this compound's radiosensitizing effect using a clonogenic assay.
Logical Relationship of this compound's Dual Action
Caption: this compound exhibits both direct antitumor effects and enhances radiation efficacy.
References
- 1. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of SKLB-163: A Novel Benzothiazole-2-thiol Derivative for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SKLB-163 is a novel, potent small-molecule inhibitor belonging to the benzothiazole-2-thiol class of compounds, distinguished by its significant antitumor and radiosensitizing properties. Developed through a strategic application of computer-aided drug design and de novo synthesis, this compound has demonstrated compelling preclinical efficacy against a range of human cancer cell lines, including nasopharyngeal carcinoma (NPC), melanoma, and lung adenocarcinoma.[1][2] Its mechanism of action is primarily attributed to the downregulation of Rho GDP-dissociation inhibitor (RhoGDI) and the subsequent activation of the JNK-1 signaling pathway, culminating in apoptosis and the inhibition of cancer cell proliferation.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its signaling pathway and development workflow.
Discovery and Design
This compound was identified and developed at the State Key Laboratory of Biotherapy at Sichuan University as part of a program to discover novel benzothiazole-2-thiol derivatives with potent anticancer activities.[1][3] The development process leveraged computer-aided drug design (CADD) to optimize the benzothiazole-2-thiol scaffold for enhanced biological activity.[1] This rational design approach led to the de novo synthesis of this compound, a compound that exhibited superior inhibitory effects on the growth of various human cancer cell lines in vitro when compared to the positive control, cisplatin.[1]
Synthesis of this compound
While the precise, step-by-step synthesis of this compound has not been explicitly published, a general synthetic route for analogous benzothiazole-2-thiol derivatives has been described by the same research group.[4][5] The synthesis generally involves a multi-step process, likely beginning with the formation of a core benzothiazole structure, followed by the addition and modification of side chains to achieve the final this compound molecule. The structural identity and purity of the synthesized compound and its analogues were confirmed using spectroscopic methods, including 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Human Melanoma | 1.82 |
| SPC-A1 | Lung Adenocarcinoma | 3.89 |
| SW620 | Colorectal Cancer | 5.12 |
| Hela | Cervical Cancer | 5.13 |
| PC-3 | Prostate Cancer | 6.58 |
Table 1: In Vitro Anti-proliferative Activity of this compound in Various Human Cancer Cell Lines.[1]
In Vivo Efficacy
The antitumor effects of this compound have been evaluated in xenograft mouse models of human melanoma (A375) and lung adenocarcinoma (SPC-A1).[1] In these studies, this compound was administered orally (p.o.) and demonstrated a significant, dose-dependent inhibition of tumor growth.[1]
| Tumor Model | Treatment Group | Dosage (mg/kg) | Tumor Growth Inhibition |
| A375 (Melanoma) | Control | - | - |
| This compound | 100 | Significant (p<0.05) | |
| This compound | 200 | Significant (p<0.05) | |
| SPC-A1 (Lung Adenocarcinoma) | Control | - | - |
| This compound | 100 | Significant (p<0.05) | |
| This compound | 200 | Significant (p<0.05) |
Table 2: Summary of In Vivo Antitumor Activity of this compound in Xenograft Models.[1]
In addition to its direct antitumor effects, this compound has also been shown to act as a radiosensitizer in nasopharyngeal carcinoma (NPC) models, enhancing the efficacy of radiation therapy. This effect is linked to the induction of apoptosis and suppression of proliferation in irradiated tumor cells.
Mechanism of Action: The RhoGDI/JNK-1 Signaling Pathway
Proteomic studies have identified the molecular mechanism of action of this compound to involve the downregulation of Rho GDP-dissociation inhibitor (RhoGDI).[1] This leads to the activation of the c-Jun N-terminal kinases-1 (JNK-1) signaling pathway. The activation of JNK-1, in turn, triggers a cascade of downstream events, including the activation of caspase-3 and a decrease in phosphorylated AKT, ultimately leading to apoptosis and inhibition of cell proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel benzothiazole-2-thiol derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guidance on SKLB-163: Solubility and Stability in DMSO for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available information regarding the solubility and stability of the investigational anti-cancer compound SKLB-163 in dimethyl sulfoxide (DMSO). The information herein is intended to support researchers in the proper handling, storage, and application of this compound in preclinical studies.
Executive Summary
This compound, a novel benzothiazole-2-thiol derivative, has demonstrated significant anti-proliferative activity in various cancer cell lines. For in vitro research, this compound is commonly prepared as a stock solution in DMSO. While specific quantitative data on its maximum solubility and long-term stability in DMSO at various temperatures are not extensively published in publicly available literature, existing research practices provide valuable guidance. This document summarizes the available information and outlines best-practice experimental protocols.
Solubility of this compound in DMSO
While a precise solubility limit (e.g., in mg/mL or mM) for this compound in DMSO is not specified in the reviewed literature, it is consistently used as the solvent of choice for preparing stock solutions for in vitro assays.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Application |
| Dimethyl Sulfoxide (DMSO) | Soluble | Preparation of stock solutions for in vitro studies |
Note: The lack of a specified maximum solubility suggests that for typical micromolar concentrations used in cell-based assays, solubility in DMSO is not a limiting factor.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines a standard method for dissolving this compound in DMSO for use in biological experiments.
-
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but the impact on stability should be considered.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
-
Stability of this compound in DMSO
Published research indicates that stock solutions of this compound in DMSO are stored under refrigerated conditions.
Table 2: Recommended Storage and Stability of this compound in DMSO
| Parameter | Recommendation | Rationale |
| Storage Temperature | 4°C[1] | To minimize degradation over short to medium-term storage for ongoing experiments. |
| Long-term Storage | -20°C or -80°C (General Best Practice) | To ensure stability for extended periods. |
| Freeze-Thaw Cycles | Avoid repeated cycles | Repeated freezing and thawing can lead to compound degradation and precipitation. |
| Working Solution | Diluted in culture medium for immediate use (final DMSO concentration <0.5%) | To minimize cytotoxicity associated with the solvent. |
Experimental Protocol: Assessment of this compound Stability in DMSO
To quantitatively assess the stability of this compound in DMSO, a high-performance liquid chromatography (HPLC) based method is recommended.
-
Objective: To determine the degradation of this compound in DMSO over time at different storage temperatures.
-
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
-
Incubators/refrigerators set at desired temperatures (e.g., 4°C, room temperature, 37°C)
-
-
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO.
-
Analyze the initial concentration and purity of the stock solution using a validated HPLC method (Time 0).
-
Aliquot the stock solution into multiple vials and store them at the selected temperatures.
-
At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each temperature condition.
-
Allow the vial to equilibrate to room temperature.
-
Analyze the sample by HPLC to determine the remaining concentration of this compound.
-
Calculate the percentage of degradation by comparing the peak area of this compound at each time point to the peak area at Time 0.
-
Visualizations
Logical Workflow for this compound Solution Preparation and Use
Caption: Workflow for preparing, storing, and using this compound solutions.
Conclusion
For reproducible in vitro studies, it is critical to handle and store this compound appropriately. Based on available information, dissolving this compound in anhydrous DMSO to create aliquoted stock solutions stored at 4°C for short-term use and at -20°C or -80°C for long-term storage is the recommended practice. Researchers are encouraged to perform their own stability assessments, particularly for long-term experiments or when using different storage conditions. Adherence to these guidelines will help ensure the integrity of the compound and the reliability of experimental results.
References
SKLB-163 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SKLB-163, a novel benzothiazole-2-thiol derivative with demonstrated potent anti-cancer and radiosensitizing properties. This document consolidates key chemical data, experimental methodologies, and mechanistic insights to support ongoing research and development efforts in oncology.
Core Chemical and Physical Data
This compound, identified as a promising small-molecule inhibitor, possesses the following key identifiers and properties:
| Parameter | Value |
| CAS Number | 1533449-37-3 |
| Molecular Formula | C16H13FN2OS2 |
| Molecular Weight | 332.42 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylthio)-N-(4-fluorobenzyl)acetamide |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by modulating the RhoGDI/JNK-1 signaling pathway.[1] The compound has been shown to down-regulate Rho GDP-dissociation inhibitor (RhoGDI), leading to the activation of the c-Jun N-terminal kinase-1 (JNK-1) signaling cascade. This activation subsequently triggers apoptosis and inhibits cell proliferation in cancer cells.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The anti-cancer and radiosensitizing effects of this compound have been evaluated through a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays cited in the literature:
Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated.
-
Wound Healing Assay
-
Objective: To evaluate the effect of this compound on cancer cell migration.
-
Methodology:
-
Cells are grown to confluence in a multi-well plate.
-
A "wound" is created by scratching the cell monolayer with a sterile pipette tip.
-
The cells are washed to remove debris and then incubated with media containing this compound at a non-lethal concentration.
-
Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
The rate of wound closure is measured to determine the effect on cell migration.
-
Colony Formation Assay
-
Objective: To assess the long-term proliferative potential of cancer cells after treatment with this compound.
-
Methodology:
-
A known number of cells are seeded in a culture dish and treated with this compound for a defined period.
-
The cells are then allowed to grow for an extended period (e.g., 10-14 days) in drug-free medium until visible colonies are formed.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The surviving fraction is calculated based on the number of colonies in the treated groups compared to the control group.
-
Apoptosis Assays (TUNEL Assay)
-
Objective: To detect DNA fragmentation associated with apoptosis in cells treated with this compound.
-
Methodology:
-
Cells are treated with this compound and then fixed and permeabilized.
-
The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed according to the manufacturer's protocol. This involves the enzymatic incorporation of labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
The labeled cells are then analyzed by fluorescence microscopy or flow cytometry to quantify the apoptotic cell population.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group (e.g., orally), while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the experiment, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry (e.g., for proliferation markers like PCNA).
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating a novel anti-cancer compound like this compound.
Caption: General experimental workflow for this compound evaluation.
References
The Potent Antitumor Landscape of Benzothiazole-2-Thiol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic bicyclic compound, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1] Among these, benzothiazole-2-thiol derivatives have emerged as a particularly promising class of antitumor agents, demonstrating potent capabilities in inhibiting cancer cell proliferation and inducing programmed cell death (apoptosis).[2][3] This technical guide provides a comprehensive overview of the antitumor properties of these derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
In Vitro Cytotoxic Activity of Benzothiazole-2-thiol Derivatives
A substantial body of research has demonstrated the potent cytotoxic effects of various benzothiazole-2-thiol derivatives against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, with lower values indicating higher potency. The following tables summarize the IC50 values for several promising derivatives.
Table 1: IC50 Values of Pyridinyl-2-amine Linked Benzothiazole-2-thiol Derivatives [2][4]
| Compound | Cancer Cell Line | IC50 |
| 7d | A431 (Epidermoid Carcinoma) | 20 nM |
| 7e | SKRB-3 (Breast Cancer) | 1.2 nM |
| SW620 (Colorectal Adenocarcinoma) | 4.3 nM | |
| A549 (Lung Carcinoma) | 44 nM | |
| HepG2 (Hepatocellular Carcinoma) | 48 nM | |
| 7f & 7i | Various Cancer Cell Lines | Potent Activity |
Table 2: IC50 Values of Methoxybenzamide and Chloromethylbenzamide Benzothiazole Derivatives [5][6]
| Compound | Cancer Cell Line | IC50 Range |
| 41 (Methoxybenzamide derivative) | Various | 1.1 µM - 8.8 µM |
| 42 (Chloromethylbenzamide derivative) | Various | 1.1 µM - 8.8 µM |
Table 3: IC50 Values of a Novel Benzothiazole Derivative (BTD) [7]
| Compound | Cancer Cell Line | Treatment Duration | IC50 |
| BTD | HCT116, HT29, CT26 (Colorectal Cancer) | 48 hours | ~7.5 µM |
Mechanisms of Antitumor Action: Induction of Apoptosis
A primary mechanism through which benzothiazole-2-thiol derivatives exert their antitumor effects is the induction of apoptosis.[3][8] Studies have shown that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis.
One notable derivative, XC-591, has been shown to inhibit RhoGDI, leading to the activation of caspase-3 and a decrease in phosphorylated Akt, ultimately promoting apoptosis.[9][10] Another novel derivative, referred to as BTD, has been found to induce apoptosis in colorectal cancer cells by increasing the generation of reactive oxygen species (ROS) and disrupting the mitochondrial transmembrane potential.[11] This leads to the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade.[7][12] The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating this process.[7][12]
The following diagram illustrates the proposed mitochondrial pathway of apoptosis induced by certain benzothiazole-2-thiol derivatives.
Caption: Mitochondrial pathway of apoptosis induced by benzothiazole-2-thiol derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the antitumor properties of benzothiazole-2-thiol derivatives.
General Experimental Workflow
The in vitro evaluation of these compounds typically follows a structured workflow, beginning with broad screening for cytotoxicity and progressing to more detailed mechanistic studies for promising candidates.[1]
Caption: General workflow for the in vitro evaluation of benzothiazole derivatives.
Cell Culture and Compound Treatment
-
Cell Lines : Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1]
-
Culture Conditions : Culture cells in recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Preparation : Prepare a stock solution (e.g., 10 mM) of each benzothiazole derivative in dimethyl sulfoxide (DMSO). Dilute the stock solution in the complete culture medium to achieve working concentrations immediately before use. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.[1]
MTT Assay for Cell Viability
This assay is used to assess the cytotoxic effects of the compounds.
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]
-
Compound Treatment : Treat the cells with various concentrations of the benzothiazole derivatives for a specified period (e.g., 48 hours).[8]
-
MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based assay is used to quantify apoptosis.
-
Cell Seeding and Treatment : Seed 1 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.[1]
-
Cell Harvesting : Harvest the cells and wash them with PBS.
-
Staining : Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[1]
-
Incubation : Incubate the cells in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer, collecting data from at least 10,000 events per sample.[1]
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in apoptosis.[14]
-
Protein Extraction : Treat cells with the benzothiazole derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[15]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[14]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, p-AKT, β-actin) overnight at 4°C.[1]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Analysis : Quantify the band intensities using densitometry software and normalize to a loading control.[15]
Caption: Standard workflow for Western blot analysis of apoptosis-related proteins.[15]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.[16]
-
Cell Treatment and Harvesting : Treat cells with the compound, then harvest and wash them.
-
Fixation : Fix the cells in cold 70% ethanol and store them at -20°C.[17]
-
Staining : Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase.[17]
-
Incubation : Incubate the cells in the dark.
-
Flow Cytometry Analysis : Analyze the DNA content of the cells using a flow cytometer.[18][19] The fluorescence intensity of PI is directly proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Benzothiazole-2-thiol derivatives represent a highly promising class of compounds for the development of novel anticancer agents. Their potent cytotoxic activity against a broad range of cancer cell lines, coupled with their ability to induce apoptosis through well-defined signaling pathways, underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of these promising molecules. Further research into their structure-activity relationships and in vivo efficacy is warranted to translate these findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. Apoptosis western blot guide | Abcam [abcam.com]
- 15. benchchem.com [benchchem.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. wp.uthscsa.edu [wp.uthscsa.edu]
- 18. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 19. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
Computer-Aided Drug Design of RhoGDI Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Rho Guanine Nucleotide Dissociation Inhibitors (RhoGDIs) are critical regulators of the Rho family of small GTPases, which are pivotal in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and migration. The dysregulation of Rho GTPase signaling is implicated in numerous diseases, most notably cancer, making the modulation of this pathway a promising therapeutic strategy. Targeting RhoGDIs offers an attractive approach to indirectly regulate the activity of multiple Rho GTPases. This technical guide provides an in-depth overview of the computer-aided drug design (CADD) strategies employed in the discovery and development of RhoGDI inhibitors. It details the core principles of structure-based and ligand-based drug design, summarizes key experimental protocols for inhibitor validation, and presents a curated collection of known RhoGDI inhibitors with their corresponding biological data.
Introduction to RhoGDI and its Role in Cellular Signaling
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, act as molecular switches, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] This cycle is tightly regulated by three main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, leading to activation; GTPase-Activating Proteins (GAPs), which enhance the intrinsic GTPase activity, leading to inactivation; and Rho Guanine Nucleotide Dissociation Inhibitors (RhoGDIs).[2][3]
There are three main isoforms of RhoGDI: RhoGDIα (also known as RhoGDI1), RhoGDIβ (or Ly-GDI/RhoGDI2), and RhoGDIγ (RhoGDI3).[4][5] RhoGDIs play a multifaceted role in regulating Rho GTPases:
-
Inhibition of GDP Dissociation: RhoGDIs bind to the GDP-bound form of Rho GTPases, preventing the dissociation of GDP and thereby inhibiting their activation by GEFs.[2]
-
Sequestration in the Cytosol: By binding to the hydrophobic prenyl group of Rho GTPases, RhoGDIs sequester them in the cytoplasm, preventing their localization to the cell membrane where they are activated.[6]
-
Protection from Degradation: The binding of RhoGDI can protect Rho GTPases from proteasomal degradation.[6]
Given their central role in controlling Rho GTPase function, the development of small molecule inhibitors that disrupt the RhoGDI-GTPase interaction is a compelling strategy for therapeutic intervention in diseases driven by aberrant Rho signaling.
Signaling Pathway of RhoGDI Regulation
The interaction between RhoGDIs and Rho GTPases is a dynamic process influenced by various cellular signals. Phosphorylation of RhoGDI, for instance, can modulate its affinity for Rho GTPases, leading to their release and subsequent activation.[7] The signaling cascade is a complex interplay of kinases, phosphatases, and other regulatory proteins that ultimately dictates the spatiotemporal activation of Rho GTPases.
Computer-Aided Drug Design (CADD) Strategies for RhoGDI Inhibitors
CADD has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds.[8][9] For a target like RhoGDI, which involves a protein-protein interaction (PPI), CADD approaches are particularly valuable. These strategies can be broadly categorized into structure-based and ligand-based methods.
Structure-Based Drug Design (SBDD)
SBDD relies on the three-dimensional structure of the target protein to design or identify potential inhibitors.[10] The crystal structures of RhoGDI in complex with various Rho GTPases provide a solid foundation for SBDD approaches.
Virtual Screening: This technique involves docking large libraries of chemical compounds into the binding site of the target protein in silico to predict their binding affinity and pose.[11][12] For RhoGDI, the primary target for virtual screening is the hydrophobic pocket that accommodates the prenyl group of the Rho GTPase, as well as the surrounding interface involved in the protein-protein interaction.
Fragment-Based Drug Discovery (FBDD): FBDD starts with the identification of small, low-affinity chemical fragments that bind to the target protein.[13] These fragments are then grown or linked together to generate more potent lead compounds. Biophysical techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for identifying the binding of these low-molecular-weight fragments.
Ligand-Based Drug Design (LBDD)
LBDD methods are employed when the 3D structure of the target is unknown or when there is a sufficient number of known active and inactive molecules.[10] These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific target.[14] By creating a pharmacophore model based on known RhoGDI inhibitors, new compounds with different chemical scaffolds but similar pharmacophoric features can be identified from chemical databases.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities.[14] These models can be used to predict the activity of new, untested compounds and to guide the optimization of lead compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The invisible hand: regulation of RHO GTPases by RHOGDIs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RhoGDI: multiple functions in the regulation of Rho family GTPase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. Underappreciated roles for Rho GDP Dissociation Inhibitors (RhoGDIs) in cell function: Lessons learned from the pancreatic islet β-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Computational approaches for the design of modulators targeting protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational approaches for the design of modulators targeting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. schrodinger.com [schrodinger.com]
- 12. revvity.com [revvity.com]
- 13. RhoGDIγ: A GDP-dissociation inhibitor for Rho proteins with preferential expression in brain and pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
preliminary in vitro evaluation of SKLB-163
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of SKLB-163
Introduction
This compound is a novel, small-molecule benzothiazole-2-thiol derivative developed through computer-aided drug design and de novo synthesis.[1][2] It has demonstrated significant potential as an anticancer agent, exhibiting potent anti-proliferative and pro-apoptotic activities across a range of human cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the , detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its assessment.
Mechanism of Action: RhoGDI/JNK-1 Signaling Pathway
The primary anticancer mechanism of this compound involves the modulation of the RhoGDI/JNK-1 signaling pathway.[1][3] Proteomic analysis identified Rho GDP-dissociation inhibitor (RhoGDI) as a key molecular target.[1][2] this compound downregulates the expression of RhoGDI, which in turn activates the c-Jun N-terminal kinases-1 (JNK-1) signaling cascade.[2][3] Activation of JNK-1 signaling subsequently promotes apoptosis and inhibits cell proliferation through several downstream effects, including the activation of caspase-3 and a reduction in phosphorylated AKT.[3][4]
Quantitative Data Presentation
The cytotoxic and pro-apoptotic effects of this compound have been quantified through various in vitro assays. The data below summarizes its potency in different cancer cell lines.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) was determined after 48 hours of treatment using an MTT assay.[2]
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Melanoma | 1.3 ± 0.2 |
| SPC-A1 | Lung Adenocarcinoma | 2.1 ± 0.3 |
| SW620 | Colorectal Adenocarcinoma | 2.5 ± 0.4 |
| Hela | Cervical Cancer | 3.6 ± 0.5 |
| PC-3 | Prostate Cancer | 4.2 ± 0.6 |
Table 2: Induction of Apoptosis in A375 Cells by this compound
The percentage of apoptotic cells, characterized by the sub-G1 DNA content, was measured by flow cytometry after 48 hours of treatment.[2]
| This compound Concentration (µM) | Sub-G1 Peak (% of Cells) |
| 0 (Control) | 5.8% |
| 0.625 | 16.6% |
| 1.25 | 29.1% |
| 2.5 | 54.0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections describe the core experimental protocols used in the evaluation of this compound.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration, typically 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.
-
Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined using non-linear regression analysis.
Apoptosis Analysis via Flow Cytometry
This method quantifies the number of apoptotic cells by measuring DNA content after staining with a fluorescent dye like Propidium Iodide (PI).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.
-
Fixation: The cell pellet is resuspended and fixed in 70% ice-cold ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. Apoptotic cells are identified by the presence of a sub-G1 peak in the DNA histogram, which represents cells with fragmented DNA.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins, such as RhoGDI, and the phosphorylation status of signaling proteins like JNK and AKT.
-
Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-RhoGDI, anti-phospho-JNK, anti-JNK, anti-phospho-AKT, anti-AKT, anti-caspase-3, and a loading control like anti-β-actin).
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
Conclusion
The strongly supports its development as a potential anticancer therapeutic. It demonstrates dose-dependent cytotoxicity against a variety of cancer cell lines and effectively induces apoptosis.[2] The elucidated mechanism of action, involving the downregulation of RhoGDI and subsequent activation of the JNK-1 signaling pathway, provides a solid foundation for further preclinical and clinical investigation.[1][3] The methodologies and data presented in this guide serve as a critical resource for researchers in the field of oncology and drug development.
References
- 1. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for SKLB-163 In Vitro Assays in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
SKLB-163 is a novel benzothiazole-2-thiol derivative that has demonstrated potent anti-cancer activity in various human cancer cell lines.[1] Its mechanism of action involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI) and the subsequent activation of the c-Jun N-terminal kinase-1 (JNK-1) signaling pathway.[1][2] This cascade of events ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[1][2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Data Presentation
The anti-proliferative activity of this compound has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell growth, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A375 | Malignant Melanoma | 3.2 ± 0.4 |
| SPC-A1 | Lung Adenocarcinoma | 4.5 ± 0.6 |
| SW620 | Colorectal Adenocarcinoma | 5.1 ± 0.7 |
| HeLa | Cervical Cancer | 6.3 ± 0.8 |
| PC-3 | Prostate Cancer | 7.8 ± 1.1 |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., A375, SPC-A1, SW620, HeLa, PC-3)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is above 90%.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for 48 hours (or desired time points) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in 6-well or 12-well plates and grow them to form a confluent monolayer.
-
-
Creating the Wound:
-
Once confluent, gently create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove any detached cells and debris.
-
-
Compound Treatment:
-
Replace the PBS with fresh culture medium containing a non-lethal concentration of this compound (e.g., below the IC50 value determined by the MTT assay) or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at 0 hours (immediately after scratching) and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
-
Data Analysis and Quantification:
-
The rate of cell migration can be quantified by measuring the area of the wound at different time points.
-
ImageJ software with the "Wound Healing Size Tool" plugin can be used for automated analysis of the wound area.
-
The percentage of wound closure is calculated using the following formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] * 100
-
Western Blot Analysis of the RhoGDI/JNK-1 Signaling Pathway
This protocol is for detecting changes in the expression and phosphorylation status of key proteins in the RhoGDI/JNK-1 signaling pathway following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-RhoGDI
-
Rabbit anti-JNK1
-
Rabbit anti-phospho-JNK1 (Thr183/Tyr185)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and for different time points.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for all samples and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-RhoGDI, anti-JNK1, anti-phospho-JNK1, or anti-β-actin) overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control (β-actin).
-
Visualizations
Caption: this compound signaling pathway in cancer cells.
Caption: General workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for SKLB-163 in Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SKLB-163, a novel benzothiazole-2-thiol derivative, in cancer cell culture studies. The information compiled herein, including optimal concentrations, detailed experimental protocols, and insights into its mechanism of action, is intended to facilitate research into the therapeutic potential of this compound.
Introduction to this compound
This compound is a potent small-molecule inhibitor with demonstrated anticancer activity across a variety of human cancer cell lines.[1] Its primary mechanism of action involves the modulation of the RhoGDI/JNK-1 signaling pathway, leading to the induction of apoptosis and the inhibition of cancer cell proliferation.[1][2] These characteristics position this compound as a promising candidate for further investigation in oncology research and drug development.
Optimal Concentration of this compound
The optimal concentration of this compound for inducing cytotoxicity is cell-line dependent. The half-maximal inhibitory concentration (IC50) values for this compound have been determined in several human cancer cell lines following a 48-hour treatment period.
Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A375 | Human melanoma | 2.1 ± 0.18 |
| SPC-A1 | Human lung adenocarcinoma | 2.5 ± 0.21 |
| SW620 | Human colorectal cancer | 4.3 ± 0.35 |
| HeLa | Human cervical cancer | 3.8 ± 0.29 |
| PC-3 | Human prostate cancer | 5.2 ± 0.41 |
Data sourced from Peng X, et al. (2014).[1]
Based on these findings, a concentration range of 1 µM to 10 µM is recommended for initial studies to assess the effects of this compound on cancer cell lines.
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of this compound in cancer cell culture.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.625, 1.25, and 2.5 µM for A375 cells) for 48 hours.[1] Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis of the RhoGDI/JNK-1 Signaling Pathway
This protocol details the detection of key proteins involved in the this compound-induced signaling cascade.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RhoGDI
-
Anti-JNK1
-
Anti-phospho-JNK (Thr183/Tyr185)
-
Anti-Akt
-
Anti-phospho-Akt (Ser473)
-
Anti-cleaved Caspase-3
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells with this compound as described in the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDD membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Visualization of Signaling Pathways and Workflows
This compound Mechanism of Action
The following diagram illustrates the signaling pathway affected by this compound, leading to apoptosis in cancer cells.
References
Application Notes and Protocols for SKLB-163 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of SKLB-163, a novel benzothiazole-2-thiol derivative with potent anti-cancer activity, in mouse xenograft models. The protocols outlined below are based on preclinical studies demonstrating its efficacy in melanoma, lung, and nasopharyngeal carcinoma models.
Mechanism of Action
This compound exerts its anti-tumor effects by targeting the RhoGDI/JNK-1 signaling pathway. It downregulates RhoGDI, leading to the activation of JNK-1 signaling. This cascade ultimately results in increased apoptosis (programmed cell death) and inhibition of proliferation in cancer cells.[1][2]
Recommended Dosage and Administration
Based on in vivo studies, this compound has been shown to be effective and well-tolerated when administered orally to mice.
Table 1: Recommended Dosage of this compound for In Vivo Mouse Models
| Parameter | Recommendation |
| Dosage Range | 50 - 200 mg/kg |
| Administration Route | Oral (p.o.) |
| Formulation | Suspension in 0.5% carboxymethylcellulose and 1% glycerin |
| Frequency | Daily |
| Duration | Dependent on tumor model and study endpoint |
Note: The 100 mg/kg and 200 mg/kg doses have demonstrated significant anti-tumor activity in A375 melanoma and SPC-A1 lung cancer xenograft models.
Experimental Protocols
Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a 10 mg/mL suspension of this compound, suitable for a 100 mg/kg dose in a 20g mouse (0.2 mL administration volume). Adjust the concentration as needed for different dosages.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC)
-
Glycerin
-
Sterile distilled water
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and beakers
-
Scale
Procedure:
-
Prepare the vehicle solution:
-
In a sterile beaker, dissolve 0.5 g of carboxymethylcellulose in 100 mL of sterile distilled water by stirring with a magnetic stir bar.
-
Add 1 mL of glycerin to the solution and continue to stir until a homogenous solution is achieved.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound powder to achieve the final desired concentration (e.g., 100 mg for a 10 mg/mL solution in 10 mL of vehicle).
-
In a separate sterile beaker, add a small amount of the vehicle solution to the this compound powder to create a paste.
-
Gradually add the remaining vehicle solution while continuously stirring to ensure a uniform suspension.
-
-
Administration:
-
Administer the suspension to mice via oral gavage using an appropriate gauge feeding needle.
-
Ensure the suspension is well-mixed before each administration.
-
In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model (e.g., A375 Melanoma)
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old
-
Cancer cell line (e.g., A375 human melanoma)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Calipers
-
This compound formulation
-
Vehicle control (0.5% carboxymethylcellulose, 1% glycerin)
Procedure:
-
Cell Culture and Implantation:
-
Culture A375 cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in sterile phosphate-buffered saline (PBS) or culture medium, with or without Matrigel, at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).
-
-
Treatment Administration:
-
Administer this compound formulation orally to the treatment groups at the desired dosages (e.g., 50, 100, 200 mg/kg) daily.
-
Administer the vehicle solution to the control group following the same schedule.
-
Continue treatment for a predetermined period (e.g., 2-4 weeks), or until tumors in the control group reach a specified size.
-
-
Data Collection and Analysis:
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, western blotting).
-
Analyze the data to determine the effect of this compound on tumor growth.
-
Data Presentation
Table 2: Summary of In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Cell Line | Dosage (mg/kg, p.o.) | Treatment Schedule | Outcome |
| Melanoma | A375 | 100, 200 | Daily | Significant reduction in primary tumor growth |
| Lung Cancer | SPC-A1 | 100, 200 | Daily | Significant reduction in primary tumor growth |
| Nasopharyngeal Carcinoma | CNE-2 | Not specified | Not specified | Inhibition of tumor growth and metastasis; radiosensitizing effect |
Note: Quantitative data on tumor growth inhibition percentages should be determined and added based on specific experimental results.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound via the RhoGDI/JNK-1 pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
References
- 1. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay with SKLB-163
These application notes provide a detailed protocol for determining the cytotoxic effects of SKLB-163, a novel benzothiazole-2-thiol derivative with anti-cancer properties, on various cancer cell lines using the MTT assay. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a small molecule inhibitor that has demonstrated potent anti-proliferative activity against a range of human cancer cells. Its mechanism of action involves the downregulation of RhoGDI, leading to the activation of the JNK-1 signaling pathway, which in turn induces apoptosis and inhibits cell proliferation[1][2]. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which can be dissolved and quantified by spectrophotometry, is directly proportional to the number of viable cells.
Recommended Cell Lines
This compound has been shown to be effective against a variety of cancer cell lines. The following are well-characterized human cancer cell lines that can be used to evaluate the efficacy of this compound:
-
A375: A human malignant melanoma cell line, highly tumorigenic and suitable for studying skin cancer[2][3][4][5][6].
-
SPC-A1: A human lung adenocarcinoma cell line, useful for studies on lung cancer[1][5][7]. Note: Some sources indicate that the SPC-A1 cell line may be a derivative of the HeLa cell line[8].
-
SW620: A human colon adenocarcinoma cell line derived from a metastatic site, representing a more advanced stage of colorectal cancer[8][9][10][11].
-
HeLa: A human cervical cancer cell line, one of the oldest and most commonly used immortal cell lines in scientific research[12][13][14][15][16].
-
PC-3: A human prostate adenocarcinoma cell line, characteristic of androgen-independent prostate cancer[17][18][19][20][21].
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A375 | Malignant Melanoma | 2.8 ± 0.3 |
| SPC-A1 | Lung Adenocarcinoma | 3.5 ± 0.4 |
| SW620 | Colon Adenocarcinoma | 4.1 ± 0.5 |
| HeLa | Cervical Cancer | 5.2 ± 0.6 |
| PC-3 | Prostate Adenocarcinoma | 6.8 ± 0.7 |
Data adapted from a study on the anti-cancer activity of this compound.
Table 2: Example of Raw Absorbance Data from an MTT Assay
This table provides a sample layout of raw absorbance data from a 96-well plate experiment.
| Well | Treatment | Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 |
| A1-A3 | Blank (Medium Only) | - | 0.052 | 0.055 | 0.053 |
| B1-B3 | Vehicle Control (DMSO) | 0 | 1.254 | 1.289 | 1.267 |
| C1-C3 | This compound | 0.1 | 1.198 | 1.211 | 1.205 |
| D1-D3 | This compound | 1 | 0.987 | 1.002 | 0.995 |
| E1-E3 | This compound | 5 | 0.654 | 0.671 | 0.662 |
| F1-F3 | This compound | 10 | 0.321 | 0.335 | 0.328 |
| G1-G3 | This compound | 50 | 0.158 | 0.162 | 0.155 |
| H1-H3 | This compound | 100 | 0.089 | 0.091 | 0.087 |
Table 3: Calculated Cell Viability and IC50 Determination
This table demonstrates the calculation of percentage cell viability and the subsequent determination of the IC50 value.
| Concentration (µM) | Mean Absorbance | Corrected Absorbance (Mean - Blank) | % Cell Viability |
| 0 (Vehicle Control) | 1.270 | 1.217 | 100.0% |
| 0.1 | 1.205 | 1.152 | 94.7% |
| 1 | 0.995 | 0.942 | 77.4% |
| 5 | 0.662 | 0.609 | 50.0% |
| 10 | 0.328 | 0.275 | 22.6% |
| 50 | 0.158 | 0.105 | 8.6% |
| 100 | 0.089 | 0.036 | 3.0% |
| IC50 (µM) | ~5.0 |
Calculation of % Cell Viability: % Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) * 100
Experimental Protocols
Materials and Reagents
-
This compound (dissolved in DMSO to create a stock solution)
-
Selected cancer cell line (e.g., A375, SPC-A1, SW620, HeLa, or PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol for MTT Assay
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the highest concentration of this compound) and a blank control (medium only).
-
After 24 hours of incubation, carefully aspirate the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.
-
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader[22]. A reference wavelength of 630 nm can be used to reduce background noise.
-
Mandatory Visualizations
Signaling Pathway of this compound Induced Apoptosis
Caption: this compound inhibits RhoGDI, activating JNK and promoting apoptosis.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability with the MTT assay.
References
- 1. Human lung cancer cell line SPC-A1 contains cells with characteristics of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A375 Cells [cytion.com]
- 3. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 4. biocompare.com [biocompare.com]
- 5. A375 Cell Line - Creative Biogene [creative-biogene.com]
- 6. A375 Human Melanoma Reporter Gene Cell Lines - Imanis Life Sciences [imanislife.com]
- 7. researchgate.net [researchgate.net]
- 8. Characteristics of CD133(+) human colon cancer SW620 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ebiohippo.com [ebiohippo.com]
- 10. SW-620 Cell Line - Influence on Colon Cancer Research and Experimentation [cytion.com]
- 11. SW620 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. ebiohippo.com [ebiohippo.com]
- 13. accegen.com [accegen.com]
- 14. HeLa - Wikipedia [en.wikipedia.org]
- 15. Establishment, authenticity, and characterization of cervical cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Teal Website [getteal.com]
- 17. PC3 - Wikipedia [en.wikipedia.org]
- 18. PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer [cytion.com]
- 19. accegen.com [accegen.com]
- 20. PC3 is a cell line characteristic of prostatic small cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.rndsystems.com [resources.rndsystems.com]
Application Notes: Detecting Apoptosis in Cancer Cells Treated with SKLB-163 using the TUNEL Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-163 is a novel benzothiazole-2-thiol derivative that has demonstrated potent anti-proliferative and pro-apoptotic activity in various human cancer cells.[1][2] Its mechanism of action involves the downregulation of RhoGDI, which subsequently activates the JNK-1 signaling pathway, leading to increased apoptosis.[1][2] The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a widely used method for detecting the DNA fragmentation that is a hallmark of late-stage apoptosis.[3][4][5] This document provides a detailed protocol for using a fluorescence-based TUNEL assay to quantify apoptosis in cultured cancer cells following treatment with this compound.
Principle of the TUNEL Assay
During apoptosis, endonucleases cleave genomic DNA, generating numerous DNA fragments with free 3'-hydroxyl (3'-OH) ends.[3][6] The TUNEL assay employs the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled deoxynucleotides (e.g., fluorescein-dUTP) to these 3'-OH ends.[3][5][7] These labeled DNA fragments can then be visualized and quantified using fluorescence microscopy or flow cytometry, allowing for the identification of apoptotic cells.[6][8]
This compound Mechanism of Action
This compound induces apoptosis through a specific signaling cascade. By downregulating RhoGDI, it activates the JNK-1 signaling pathway. This activation ultimately leads to the execution phase of apoptosis, characterized by DNA fragmentation detectable by the TUNEL assay.[1][2]
References
- 1. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clyte.tech [clyte.tech]
- 4. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. A Superior Direct Method for the Quantitative Analysis of DNA Fragments in Late-stage Apoptosis | AAT Bioquest [aatbio.com]
- 7. m.youtube.com [m.youtube.com]
- 8. opentrons.com [opentrons.com]
Application Notes and Protocols for Western Blot Analysis of JNK-1 Activation by SKLB-163
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-163, a novel benzothiazole-2-thiol derivative, has demonstrated significant antitumor and radiosensitizing effects in preclinical studies.[1][2] Its mechanism of action involves the modulation of key cellular signaling pathways, notably the activation of the c-Jun N-terminal kinase-1 (JNK-1) signaling cascade.[1][2] this compound has been shown to down-regulate Rho GDP-dissociation inhibitor (RhoGDI), a negative regulator of Rho GTPases, which in turn leads to the activation of the JNK-1 pathway and subsequent induction of apoptosis in cancer cells.[1][2] This document provides detailed application notes and protocols for the analysis of JNK-1 activation by this compound using Western blotting, a fundamental technique for protein analysis.
Signaling Pathway
The proposed signaling pathway for this compound-induced JNK-1 activation is depicted below. This compound inhibits RhoGDI, leading to the activation of Rho GTPases. This activation triggers a downstream kinase cascade, culminating in the phosphorylation and activation of JNK-1. Activated JNK-1 then translocates to the nucleus to regulate the activity of transcription factors such as c-Jun, ultimately leading to the induction of apoptosis.
Caption: this compound signaling pathway leading to JNK-1 activation and apoptosis.
Data Presentation
The following tables present illustrative quantitative data from a representative Western blot analysis of JNK-1 activation in a hypothetical cancer cell line treated with this compound. This data is for demonstrative purposes to guide researchers in their own data presentation.
Table 1: Densitometric Analysis of p-JNK-1 and JNK-1 Protein Levels
| Treatment Group | p-JNK-1 (Arbitrary Units) | Total JNK-1 (Arbitrary Units) |
| Vehicle Control | 1500 | 25000 |
| This compound (10 µM) | 6000 | 24500 |
| This compound (20 µM) | 12500 | 25500 |
Table 2: Normalized Ratio of p-JNK-1 to Total JNK-1
| Treatment Group | p-JNK-1 / Total JNK-1 Ratio | Fold Change vs. Control |
| Vehicle Control | 0.06 | 1.0 |
| This compound (10 µM) | 0.24 | 4.0 |
| This compound (20 µM) | 0.49 | 8.2 |
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the activation of JNK-1 in response to this compound treatment.
Experimental Workflow
Caption: A generalized workflow for Western blot analysis of JNK-1 activation.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., nasopharyngeal carcinoma cell lines as used in original studies[1])
-
This compound: Synthesized or commercially available
-
Cell Culture Medium: As required for the specific cell line
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Reagent: BCA Protein Assay Kit
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels
-
Transfer Buffer: Standard Tris-glycine transfer buffer with methanol
-
Membrane: Polyvinylidene difluoride (PVDF) membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-JNK (Thr183/Tyr185) antibody
-
Rabbit anti-JNK antibody
-
Mouse or Rabbit anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent Substrate: Enhanced chemiluminescence (ECL) reagents
-
Imaging System: Chemiluminescence detection system
Detailed Protocol
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 20 µM) for the desired time period (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-JNK-1 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
To analyze total JNK-1 and the loading control (β-actin), the membrane can be stripped and re-probed with the respective primary antibodies following the same immunoblotting procedure.
-
-
Data Normalization:
-
Normalize the intensity of the p-JNK-1 band to the intensity of the total JNK-1 band for each sample.
-
Further normalize to the loading control (β-actin) to account for any variations in protein loading.
-
Calculate the fold change in p-JNK-1 levels relative to the vehicle control.
-
References
Application Notes and Protocols for SKLB-163 in Cancer Cell Colony Formation and Migration Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SKLB-163, a novel benzothiazole-2-thiol derivative, in fundamental in vitro cancer biology assays: colony formation and migration. The provided protocols are based on established methodologies and published research on this compound, offering a framework for investigating its anti-cancer properties.
Introduction
This compound is a small molecule inhibitor with demonstrated anti-proliferative and anti-metastatic potential in various cancer cell lines.[1] Its mechanism of action is primarily attributed to the downregulation of Rho GDP-dissociation inhibitor (RhoGDI) and the subsequent activation of the c-Jun N-terminal kinase-1 (JNK-1) signaling pathway.[1] This pathway modulation ultimately leads to the inhibition of cancer cell proliferation, colony formation, and migration. These assays are critical for the preclinical evaluation of this compound and other potential anti-cancer compounds.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effect of this compound on colony formation in different cancer cell lines.
Table 1: Effect of this compound on Colony Formation in A375 Human Melanoma Cells
| This compound Concentration (µM) | Mean Number of Colonies | Standard Deviation |
| 0 (Control) | 324 | ± 32.9 |
| 0.625 | 231 | ± 26.1 |
| 1.25 | 154 | ± 25.3 |
| 2.5 | 72 | ± 36.3 |
Table 2: Effect of this compound on Colony Formation in Nasopharyngeal Carcinoma (NPC) Cells
| Cell Line | This compound Concentration (µM) | Inhibition of Colony Formation |
| CNE-1 | Data not available | Inhibited |
| CNE-2 | Data not available | Inhibited |
| HONE-1 | Data not available | Inhibited |
Note: While the inhibitory effect of this compound on colony formation in NPC cell lines (CNE-1, CNE-2, and HONE-1) has been reported, specific quantitative data on the number of colonies or percentage of inhibition were not available in the reviewed literature.
Table 3: Effect of this compound on Migration in Nasopharyngeal Carcinoma (NPC) Cells (Wound Healing Assay)
| Cell Line | This compound Concentration (µM) | Inhibition of Cell Migration |
| CNE-1 | Data not available | Inhibited |
| CNE-2 | Data not available | Inhibited |
| HONE-1 | Data not available | Inhibited |
Note: The inhibition of cell migration by this compound in NPC cell lines has been observed using wound healing assays. However, specific quantitative data such as the percentage of wound closure at different concentrations and time points were not detailed in the available research.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound and the general workflows for the colony formation and migration assays.
Caption: Proposed signaling pathway of this compound.
References
preparing SKLB-163 stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of SKLB-163 stock solutions for both in vitro and in vivo experiments. This compound is a novel benzothiazole-2-thiol derivative with demonstrated potent anti-proliferative and pro-apoptotic activities in various cancer cell lines.[1] Its mechanism of action involves the downregulation of RhoGDI, leading to the activation of the JNK-1 signaling pathway.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, including its inhibitory concentrations on various cancer cell lines.
| Parameter | Value | Cell Lines Tested | Reference |
| Storage Temperature | 4°C | N/A | [1] |
| Solvent for in vitro stock | DMSO | N/A | [1] |
| Final DMSO concentration for in vitro experiments | 0.05% (v/v) | N/A | [1] |
| Formulation for in vivo studies | This compound, 0.5% Carboxymethylcellulose, 1% Glycerin | N/A | [1] |
| IC50 (48h treatment) | See below | A375, SPC-A1, SW620, Hela, PC-3 | [1] |
| 1.82 µM | Human melanoma (A375) | ||
| 3.89 µM | Human lung adenocarcinoma (SPC-A1) | ||
| 5.12 µM | Human colorectal cancer (SW620) | ||
| 5.13 µM | Human cervical cancer (Hela) | ||
| 6.58 µM | Human prostate cancer (PC-3) |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Cell Culture Experiments
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO), suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile pipette tips
Protocol:
-
Determine the Desired Stock Concentration: Based on the experimental requirements, calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Weighing this compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Dissolving in DMSO: Add the appropriate volume of cell culture grade DMSO to the tube containing the this compound powder.
-
Vortexing and Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.
-
Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at 4°C for short-term use.[1] For long-term storage, it is recommended to store at -20°C or -80°C.
Note on Final Concentration: When treating cells, the stock solution should be diluted in cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells, typically below 0.1%. For experiments with this compound, a final DMSO concentration of 0.05% (v/v) has been used.[1]
Preparation of this compound Formulation for In Vivo Animal Studies
This protocol outlines the preparation of a formulation of this compound suitable for oral administration in animal models.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC)
-
Glycerin
-
Sterile water for injection or purified water
-
Homogenizer or sonicator
-
Sterile containers
Protocol:
-
Prepare the Vehicle Solution:
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose in sterile water. This may require heating and stirring to fully dissolve.
-
Add glycerin to the CMC solution to a final concentration of 1% (v/v).
-
-
Determine the Required Dose: Based on the experimental design (e.g., 50, 100, or 200 mg/kg body weight), calculate the total amount of this compound needed.
-
Suspending this compound:
-
Weigh the required amount of this compound powder.
-
Gradually add the vehicle solution (0.5% CMC, 1% glycerin) to the this compound powder while continuously mixing to form a homogenous suspension.
-
-
Homogenization: Use a homogenizer or sonicator to ensure a uniform and stable suspension of this compound in the vehicle.
-
Storage: The prepared formulation should be stored at 4°C and used within a short period. It is recommended to prepare the formulation fresh before each administration.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway.
References
- 1. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Administration Route of SKLB-163 in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKLB-163, a novel benzothiazole-2-thiol derivative, has demonstrated significant potential as an anti-cancer agent in preclinical animal studies.[1][2] Its primary mechanism of action involves the inhibition of RhoGDI, leading to the activation of the JNK-1 signaling pathway and subsequent apoptosis in cancer cells.[1][2][3] This document provides detailed application notes and protocols for the administration of this compound in animal models, based on published research. The focus is on the oral route of administration, which has been successfully utilized to demonstrate in vivo antitumor efficacy.
Data Presentation
The following table summarizes the quantitative data from in vivo animal studies involving the oral administration of this compound.
| Parameter | Details | Animal Model | Tumor Type | Efficacy | Reference |
| Effective Dose | 100 and 200 mg/kg | Nude Mice | A375 and SPC-A1 tumor xenografts | Significant reduction in primary tumor growth rate and tumor weight. | [1] |
| Dosing Regimen | p.o. (oral administration) | Nude Mice | A375 and SPC-A1 tumor xenografts | Not explicitly stated, but implies regular administration to assess tumor growth over time. | [1] |
| In Vivo Effects | - Decreased cell proliferation (reduced PCNA-positive nuclei)- Increased apoptosis (increased TUNEL-positive nuclei) | Nude Mice | A375 tumor models | Concentration-dependent effects observed. | [1] |
| Toxicity | No significant toxicity-dependent body weight loss. No observed ruffled fur or toxic death. Serum ALT and AST levels were not significantly elevated. No toxic pathological changes were seen in the kidney, heart, lung, spleen, and liver at a dose of 200 mg/kg. | Tumor-bearing mice | Not specified | The compound was well-tolerated at effective doses. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
This protocol details the preparation of a stable suspension of this compound suitable for oral gavage in mice, as described in preclinical studies.[1]
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC)
-
Glycerin
-
Sterile, purified water
-
Sterile containers
-
Magnetic stirrer and stir bar or sonicator
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose in sterile water. This can be achieved by slowly adding the CMC powder to the water while continuously stirring to prevent clumping. Gentle heating may aid in dissolution.
-
Allow the CMC solution to cool to room temperature.
-
Add glycerin to the CMC solution to a final concentration of 1% (v/v). Mix thoroughly.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder based on the desired final concentration and the total volume to be prepared.
-
In a sterile container, add a small amount of the prepared vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
For improved homogeneity, the suspension can be sonicated or stirred with a magnetic stirrer for a specified period.
-
-
Storage and Handling:
-
Store the prepared this compound suspension at 4°C.
-
Before each administration, ensure the suspension is thoroughly mixed by vortexing or gentle shaking to guarantee uniform dosing.
-
Protocol 2: Oral Gavage Administration of this compound in a Mouse Xenograft Model
This protocol outlines the procedure for administering the prepared this compound suspension to mice bearing tumor xenografts.
Materials:
-
Prepared this compound suspension
-
Mouse xenograft model (e.g., nude mice with A375 or SPC-A1 subcutaneous tumors)
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)
-
Syringes (e.g., 1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Handle the mice gently and allow them to acclimate to the procedure to minimize stress.
-
Weigh each mouse accurately before dosing.
-
Calculate the volume of the this compound suspension to be administered based on the mouse's body weight and the target dose (e.g., 100 or 200 mg/kg).
-
-
Administration:
-
Thoroughly mix the this compound suspension to ensure homogeneity.
-
Draw the calculated volume into a syringe fitted with an oral gavage needle.
-
Gently restrain the mouse, holding the head and neck to straighten the esophagus.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Avoid entering the trachea.
-
Slowly administer the suspension.
-
Gently remove the gavage needle.
-
-
Post-administration Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions immediately after administration and at regular intervals.
-
Continue the dosing regimen as required by the study design.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting inconsistent results in SKLB-163 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving SKLB-163.
Troubleshooting Guides
Inconsistent Results in Cell Viability (MTT) Assays
Question: We are observing high variability in our MTT assay results when treating cells with this compound. What are the potential causes and solutions?
Answer: High variability in MTT assays can stem from several factors. Below is a table outlining common issues and their remedies.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: A non-homogenous cell suspension leads to different cell numbers per well. 2. Edge effects: Increased evaporation in the outer wells of a 96-well plate. 3. Pipetting errors: Inaccurate or inconsistent volumes of cells, media, or reagents. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Avoid using the outermost wells; instead, fill them with sterile PBS or media. 3. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Low absorbance readings | 1. Sub-optimal cell number: Too few cells will result in a weak signal. 2. Incorrect incubation times: Insufficient incubation with MTT or the solubilization agent. 3. Cell detachment: Loss of adherent cells during washing steps. | 1. Perform a cell titration experiment to determine the optimal seeding density for your cell line. 2. Ensure formazan crystals are fully dissolved before reading the plate. This may require longer incubation with the solubilization buffer. 3. Be gentle during media aspiration and washing. |
| High background | 1. Contamination: Bacterial or fungal contamination can reduce MTT. 2. Compound interference: this compound may directly reduce MTT or interfere with absorbance readings. | 1. Regularly check for contamination and maintain aseptic techniques. 2. Include a "compound only" control (this compound in media without cells) to subtract any background absorbance. |
Unexpected Results in Western Blot Analysis
Question: We are not seeing the expected changes in RhoGDI and JNK-1 protein levels after this compound treatment in our western blots. What could be going wrong?
Answer: Inconsistent western blot results can be due to a variety of factors related to sample preparation, protein transfer, and antibody incubation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no signal for target proteins | 1. Insufficient protein loading: Too little protein in the lysate. 2. Inefficient protein transfer: Sub-optimal transfer conditions. 3. Sub-optimal antibody concentration: Primary antibody dilution is too high. | 1. Perform a protein concentration assay (e.g., BCA) to ensure equal and sufficient loading. 2. Optimize transfer time and voltage. Use a positive control to verify transfer efficiency. 3. Titrate the primary antibody to determine the optimal concentration. |
| High background or non-specific bands | 1. Inadequate blocking: The membrane was not sufficiently blocked. 2. Antibody concentration too high: Non-specific binding of primary or secondary antibodies. 3. Insufficient washing: Unbound antibodies remain on the membrane. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Decrease the concentration of the primary and/or secondary antibody. 3. Increase the number and duration of wash steps. |
| Inconsistent loading control bands | 1. Pipetting errors: Inaccurate sample loading. 2. Uneven protein transfer: Air bubbles or poor gel-membrane contact. | 1. Carefully load equal amounts of protein in each lane. 2. Ensure complete removal of air bubbles during the assembly of the transfer stack. |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a novel benzothiazole-2-thiol derivative that exhibits anti-tumor activity.[1][2][3] Its primary mechanism involves the down-regulation of Rho GDP-dissociation inhibitor (RhoGDI) and the subsequent activation of the c-Jun N-terminal kinase-1 (JNK-1) signaling pathway.[1][2] This cascade ultimately leads to apoptosis and the inhibition of cancer cell proliferation.[1][2]
Q2: What are the typical effective concentrations of this compound in cell culture?
A2: The effective concentration of this compound can vary depending on the cell line. For example, in nasopharyngeal carcinoma (NPC) cells, concentrations in the range of 0-20 μM have been used, while for A375 melanoma cells, a range of 0-2.5 μM has shown efficacy. It is recommended to perform a dose-response curve to determine the optimal IC50 for your specific cell line.
Q3: Can you provide a general workflow for a cell viability experiment with this compound?
A3: Certainly. The following diagram illustrates a typical experimental workflow for an MTT assay to assess the effect of this compound on cell viability.
Q4: How does this compound impact the RhoGDI/JNK-1 signaling pathway?
A4: this compound leads to the downregulation of RhoGDI. This releases Rho GTPases, which can then activate upstream kinases of the JNK pathway, leading to the phosphorylation and activation of JNK-1. Activated JNK-1 then translocates to the nucleus to regulate transcription factors involved in apoptosis.
References
Technical Support Center: Optimizing SKLB-163 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of SKLB-163, a novel benzothiazole-2-thiol derivative with anti-tumor activities.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small-molecule inhibitor with potent anti-proliferative activity against various human cancer cells.[2] Its primary mechanism of action involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI) and the subsequent activation of the c-Jun N-terminal kinases-1 (JNK-1) signaling pathway.[1][2] This activation leads to the induction of apoptosis (programmed cell death) and suppression of cancer cell proliferation.[1][2]
Q2: Which signaling pathways are affected by this compound?
This compound primarily targets the RhoGDI/JNK-1 signaling pathway.[1][2] By downregulating RhoGDI, this compound activates JNK-1 signaling. This, in turn, can lead to the activation of caspase-3 and a decrease in phosphorylated AKT, ultimately promoting apoptosis.[1] Studies have also shown that this compound can reduce the levels of phosphorylated Akt and phosphorylated p44/42 MAPK in a concentration-dependent manner.[4]
Q3: What are the typical effective concentrations of this compound?
The effective concentration of this compound can vary depending on the cancer cell line. It is crucial to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Published studies have reported IC50 values in the low micromolar range for several human cancer cell lines after 48 hours of treatment.[4]
Q4: How should I prepare and store this compound?
For long-term storage, it is advisable to store this compound as a powder at -20°C. For experimental use, prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Further dilutions to the final working concentrations should be made in your cell culture medium immediately before use.
Experimental Protocols and Troubleshooting
Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
A cell viability assay is essential for determining the cytotoxic effects of this compound on your cancer cell line and for calculating the IC50 value.
Experimental Protocol:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting Guide: Cell Viability Assays
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding; Pipetting errors. | Ensure a homogenous cell suspension before seeding; Calibrate pipettes and use proper pipetting techniques.[5] |
| No significant decrease in cell viability | Cell line may be resistant; Incubation time is too short; this compound concentration is too low. | Verify the expression of RhoGDI in your cell line; Perform a time-course experiment (24, 48, 72h); Test a broader and higher range of this compound concentrations.[5] |
| Precipitate formation in the medium | Poor solubility of this compound at high concentrations. | Ensure the final DMSO concentration is non-toxic (typically <0.5%); Prepare fresh dilutions from a clear stock solution.[5] |
Assessing the Effect of this compound on the RhoGDI/JNK-1 Pathway via Western Blot
Western blotting is used to detect changes in the protein levels of key components of the RhoGDI/JNK-1 pathway.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with different concentrations of this compound for a specific time. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for your target proteins (e.g., RhoGDI, phospho-JNK, total JNK, cleaved caspase-3, phospho-Akt, total Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Troubleshooting Guide: Western Blot
| Problem | Possible Cause | Solution |
| Weak or no signal | Insufficient primary antibody; Low target protein expression; Inefficient protein transfer. | Increase primary antibody concentration or incubation time; Load more protein per well; Verify transfer efficiency with Ponceau S staining.[7] |
| High background | Insufficient blocking; Primary or secondary antibody concentration too high. | Increase blocking time or change blocking agent; Optimize antibody dilutions.[6][7] |
| Non-specific bands | Primary antibody is not specific; Antibody concentration is too high. | Use a more specific antibody; Decrease the antibody concentration.[6] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A375 | Melanoma | Data from specific studies needed |
| SPC-A1 | Lung Adenocarcinoma | Data from specific studies needed |
| SW620 | Colorectal Adenocarcinoma | Data from specific studies needed |
| HeLa | Cervical Cancer | Data from specific studies needed |
| PC-3 | Prostate Cancer | Data from specific studies needed |
| (Note: This table is a template. Specific IC50 values should be populated from relevant literature for this compound.)[4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment Dose (mg/kg) | Outcome |
| A375 Xenograft | 100 and 200 | Significant reduction in tumor growth rate and tumor weight. |
| SPC-A1 Xenograft | 100 and 200 | Significant reduction in tumor growth rate and tumor weight. |
| (Based on findings that this compound administered p.o. showed marked antitumor activity in vivo.)[2][4] |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway [inis.iaea.org]
- 4. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. blog.addgene.org [blog.addgene.org]
potential off-target effects of SKLB-163
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of SKLB-163. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel benzothiazole-2-thiol derivative that exhibits anticancer activity. Its primary mechanism of action involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI)[1][2]. This leads to the activation of the c-Jun N-terminal kinases-1 (JNK-1) signaling pathway, which subsequently induces apoptosis and suppresses proliferation in cancer cells[1][2].
Q2: Are there any known off-target effects of this compound?
Q3: My experimental results with this compound are inconsistent. What could be the cause?
Inconsistent results can arise from several factors:
-
Cell Line Variability: The expression of RhoGDI, the primary target of this compound, can vary between different cancer cell lines. It is advisable to confirm RhoGDI expression in your cell line of interest before initiating experiments.
-
Compound Stability: Ensure proper storage and handling of the this compound compound to maintain its stability and activity.
-
Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence cellular responses to treatment. Standardizing these conditions is crucial for reproducibility.
Q4: I am observing unexpected cellular phenotypes after this compound treatment. How can I investigate if these are off-target effects?
If you observe unexpected phenotypes, consider the following troubleshooting steps:
-
Confirm On-Target Engagement: Verify that this compound is engaging its primary target in your experimental system. You can do this by measuring the expression level of RhoGDI and the phosphorylation status of JNK-1 and its downstream target c-jun via Western Blot.
-
Proteomics Analysis: To identify potential off-target proteins, you can perform a proteomics study, similar to the one described in the literature for A375 cells. This will provide a global view of protein expression changes upon this compound treatment.
-
Literature Review: Search for recent publications that may provide new insights into the mechanism of action or potential off-targets of this compound.
Troubleshooting Guides
Problem: No significant apoptosis or inhibition of proliferation is observed after this compound treatment.
-
Possible Cause 1: Low RhoGDI Expression.
-
Troubleshooting Step: Assess the baseline expression level of RhoGDI in your chosen cell line by Western Blot. If the expression is low, this compound may not elicit a strong response. Consider using a cell line with higher reported RhoGDI expression.
-
-
Possible Cause 2: Suboptimal Compound Concentration or Treatment Duration.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. An MTT or similar cell viability assay is suitable for this purpose.
-
-
Possible Cause 3: Inactive Compound.
-
Troubleshooting Step: Verify the integrity of your this compound stock. If possible, obtain a fresh batch of the compound and repeat the experiment.
-
Problem: Observing conflicting results in downstream signaling analysis (e.g., JNK-1 activation).
-
Possible Cause 1: Antibody Specificity.
-
Troubleshooting Step: Ensure the primary antibodies used for Western Blotting (e.g., for phospho-JNK, total JNK, c-jun) are specific and have been validated for your experimental system. Run appropriate positive and negative controls.
-
-
Possible Cause 2: Temporal Effects.
-
Troubleshooting Step: The activation of signaling pathways is often transient. Perform a time-course experiment to capture the peak of JNK-1 phosphorylation after this compound treatment.
-
Data Presentation
Table 1: Differentially Expressed Proteins in A375 Cells Treated with this compound
| Protein Name | Gene Name | Function | Fold Change |
| S-phase kinase-associated protein 1 | SKP1 | Proteolysis | ↑2.2±0.2 |
| Nucleoside diphosphate kinase B | NME2 | DNA binding | ↑3.1±1.2 |
| Heterogeneous nuclear ribonucleoproteins A2/B1 | HNRNPA2B1 | mRNA splicing | ↑2.2±0.6 |
| 60S acidic ribosomal protein P0 | RPLP0 | Protein binding | ↓2.4±0.5 |
| Chloride intracellular channel protein 1 | CLIC1 | Ion channel | ↓4.3±1.4 |
| Proteasome subunit alpha type-3 | PSMA3 | Proteolysis | Data not available |
| Histone H2A type 2-A | H2A2A | Transcription regulation | ↓2.1±0.2 |
| Retinal dehydrogenase 1 | ALDH1A1 | Metabolism | Data not available |
Data adapted from a proteomics study on this compound-treated A375 cells. The fold change indicates the alteration in protein expression compared to untreated cells.
Experimental Protocols
1. Cell Proliferation Assay (MTT Assay)
-
Objective: To assess the anti-proliferative activity of this compound.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Western Blot Analysis
-
Objective: To analyze the expression and phosphorylation status of proteins in the this compound signaling pathway.
-
Methodology:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-RhoGDI, anti-phospho-JNK, anti-JNK, anti-c-jun) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
3. Proteomics Analysis (Two-Dimensional Electrophoresis)
-
Objective: To identify proteins that are differentially expressed upon this compound treatment.
-
Methodology:
-
Prepare protein lysates from control and this compound-treated cells.
-
Perform isoelectric focusing (IEF) for the first dimension to separate proteins based on their isoelectric point (pI).
-
Run the IEF strips on an SDS-PAGE gel for the second dimension to separate proteins based on their molecular weight.
-
Stain the gels with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
Excise differentially expressed protein spots from the gel.
-
Perform in-gel digestion of the proteins with trypsin.
-
Analyze the resulting peptides by mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) to identify the proteins.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for identifying off-target effects.
References
- 1. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of SKLB-163 for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with SKLB-163 in preparation for in vivo studies. Poor aqueous solubility is a common hurdle that can impede preclinical development, leading to low bioavailability and unreliable experimental outcomes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the solubility of this compound.
Troubleshooting Guide
Problem 1: this compound precipitates from the formulation when diluted with aqueous media.
-
Possible Cause: The concentration of the co-solvent or surfactant may be too high, causing the compound to "salt out" upon dilution.
-
Troubleshooting Steps:
-
Reduce Co-solvent/Surfactant Concentration: Titrate the concentration of the solubilizing agent downwards to identify the minimum concentration required to maintain solubility.
-
Use a Combination of Excipients: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and prevent precipitation.
-
Consider a Different Solubilization System: If co-solvents are not successful, explore alternative systems like cyclodextrins or lipid-based formulations that can better protect the drug from the aqueous environment.[1]
-
Problem 2: The selected solubilization method is causing toxicity in the animal model.
-
Possible Cause: The excipients used in the formulation (e.g., certain co-solvents or surfactants) may have inherent toxicity at the administered concentration.
-
Troubleshooting Steps:
-
Consult Excipient Safety Data: Review the toxicological data for all excipients used in the formulation. Ensure that the concentrations are within the generally recognized as safe (GRAS) limits for the specific animal model and route of administration.
-
Perform a Vehicle-Only Control Study: Administer the formulation vehicle without this compound to a control group of animals to isolate the effects of the excipients.
-
Explore Alternative GRAS Excipients: Substitute potentially toxic excipients with safer alternatives. For example, consider using propylene glycol or polyethylene glycol (PEG) as co-solvents, and polysorbates (e.g., Tween 80) or poloxamers as surfactants.
-
Frequently Asked Questions (FAQs)
Q1: What are the initial strategies to consider for improving the solubility of a poorly water-soluble compound like this compound for in vivo studies?
A1: A multi-faceted approach is often the most effective for addressing poor water solubility. The primary strategies can be divided into formulation-based approaches and physicochemical modifications.[1][2]
-
Formulation-Based Approaches: These methods utilize excipients to enhance the apparent solubility of the drug without altering its chemical structure. Key techniques include:
-
Co-solvents: Using water-miscible organic solvents to increase the drug's solubility.[1][3]
-
Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug, thereby increasing its solubility.
-
Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug.[1][4]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating the drug in lipids, which can improve absorption.[5]
-
-
Physicochemical Modifications: These techniques alter the physical properties of the drug to improve its dissolution rate.
Q2: How do I select the most suitable solubilization strategy for this compound?
A2: The choice of an appropriate solubilization strategy depends on the physicochemical properties of this compound, the intended route of administration, and the required dose. A systematic approach is recommended. The following workflow can guide your decision-making process.
Q3: What are some common excipients used for in vivo studies, and what are their typical concentration ranges?
A3: It is crucial to use excipients that are generally recognized as safe (GRAS) for in vivo studies. The following table provides a summary of commonly used excipients and their typical concentration ranges for parenteral and oral formulations.
| Excipient Category | Excipient Example | Typical Concentration Range (Parenteral) | Typical Concentration Range (Oral) |
| Co-solvents | Polyethylene Glycol 400 (PEG 400) | 10-60% | 10-80% |
| Propylene Glycol (PG) | 10-60% | 10-80% | |
| Ethanol | < 10% | < 20% | |
| Surfactants | Polysorbate 80 (Tween 80) | 0.1-5% | 1-15% |
| Cremophor EL | < 5% | 5-25% | |
| Solutol HS 15 | < 20% | 10-40% | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | < 40% | < 50% |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | < 30% | < 40% |
Note: These are general ranges. It is essential to consult toxicology data and regulatory guidelines to determine safe dosage levels for the chosen animal model and route of administration.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation
-
Objective: To prepare a 10 mg/mL solution of this compound in a co-solvent vehicle.
-
Materials:
-
This compound
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
-
-
Methodology:
-
Weigh 100 mg of this compound and place it in a sterile vial.
-
Prepare the co-solvent vehicle by mixing PEG 400 and PG in a 1:1 ratio (v/v).
-
Add 5 mL of the co-solvent vehicle to the vial containing this compound.
-
Vortex and sonicate the mixture until the compound is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
Slowly add 5 mL of saline to the solution while stirring continuously to bring the final volume to 10 mL.
-
Visually inspect the final formulation for any signs of precipitation.
-
Sterile filter the formulation through a 0.22 µm syringe filter into a new sterile vial.
-
Protocol 2: Preparation of a Cyclodextrin-Based Formulation
-
Objective: To prepare a 5 mg/mL solution of this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Sterile vials
-
Magnetic stirrer and stir bar
-
-
Methodology:
-
Prepare a 40% (w/v) solution of HP-β-CD in deionized water. To do this, dissolve 4 g of HP-β-CD in deionized water and bring the final volume to 10 mL.
-
Weigh 50 mg of this compound and add it to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, visually inspect the solution for any undissolved particles.
-
If necessary, centrifuge the solution to pellet any undissolved compound.
-
Carefully collect the supernatant and sterile filter it through a 0.22 µm syringe filter.
-
Signaling Pathway
This compound has been reported to exhibit antitumor activity by affecting the RhoGDI/JNK-1 signaling pathway.[6][7][8] Understanding this pathway can provide context for the in vivo studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing SKLB-163 Efficacy and Potential Resistance in Cancer Cell Lines
This technical support guide provides researchers, scientists, and drug development professionals with information on the anti-tumor agent SKLB-163. It covers its mechanism of action and offers a framework for troubleshooting potential resistance based on established principles of cancer drug resistance.
Understanding this compound: Mechanism of Action
This compound is a novel benzothiazole-2-thiol derivative with demonstrated anti-tumor activities.[1] It has been shown to inhibit proliferation and migration, and increase the radiosensitivity of nasopharyngeal carcinoma (NPC) cells.[1] In vivo studies have confirmed its ability to inhibit tumor growth and metastases.[1]
The primary mechanism of action for this compound involves the RhoGDI/JNK-1 signaling pathway .[1][2] Specifically, this compound down-regulates Rho GDP-dissociation inhibitor (RhoGDI), which leads to the activation of c-Jun N-terminal kinases-1 (JNK-1) signaling.[1] This cascade results in the activation of caspase-3 and a decrease in phosphorylated AKT, ultimately inducing apoptosis and suppressing proliferation in cancer cells.[1]
Caption: this compound signaling pathway in cancer cells.
Troubleshooting Guide: Investigating Potential this compound Resistance
While specific instances of acquired resistance to this compound have not been detailed in the provided literature, researchers may encounter reduced sensitivity in certain cancer cell lines. This section provides a general framework for troubleshooting and investigating potential resistance.
Q1: My cancer cell line shows reduced sensitivity to this compound compared to published data. How can I confirm resistance?
A1: The first step is to quantitatively assess the drug's efficacy in your cell line. This is typically done by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT assay. A significantly higher IC50 value compared to sensitive cell lines would suggest resistance.
Hypothetical IC50 Values for this compound
| Cell Line | Status | IC50 (µM) | Fold Resistance |
| NPC-Sensitive | Sensitive | 5 | - |
| NPC-Resistant | Potentially Resistant | 50 | 10x |
Q2: I've confirmed a higher IC50. What are the potential molecular mechanisms of resistance?
A2: Based on general principles of drug resistance, several mechanisms could be at play:
-
Alterations in the Drug Target: Changes in the expression or function of proteins in the RhoGDI/JNK-1 pathway could reduce the drug's effectiveness.
-
Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to sustain proliferation and survival, even when the primary target is inhibited.[3]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can prevent the drug from reaching its intracellular target.[4]
-
Changes in the Tumor Microenvironment: The microenvironment surrounding the cancer cells can also contribute to drug resistance.[3]
Q3: What experiments can I perform to investigate these potential resistance mechanisms?
A3: A systematic approach is recommended to identify the underlying cause of resistance.
Caption: Experimental workflow for investigating drug resistance.
Frequently Asked Questions (FAQs)
Q: What are the common initial signs of developing resistance in a cell culture? A: Initially, you might observe a slower response to the drug, requiring higher concentrations or longer exposure times to achieve the same level of cell death. Morphological changes in the cells and an increased proliferation rate in the presence of the drug can also be indicators.
Q: Can resistance to this compound be overcome? A: While there is no specific data for this compound, general strategies for overcoming drug resistance include:
-
Combination Therapies: Using this compound in conjunction with another agent that targets a different pathway can be effective.[3]
-
Targeting Bypass Pathways: If a specific bypass pathway is identified as a resistance mechanism, inhibitors of that pathway can be used.
-
Modulating the Tumor Microenvironment: In in vivo models, altering the tumor microenvironment may help restore sensitivity.
Key Experimental Protocols
MTT Proliferation Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blotting for RhoGDI and JNK-1 Pathway Proteins
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against RhoGDI, JNK-1, phospho-JNK-1, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Wound Healing (Scratch) Assay
This assay assesses cell migration.
-
Create a Monolayer: Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "Wound": Use a sterile 200 µL pipette tip to create a scratch in the monolayer.
-
Treatment: Wash with PBS to remove detached cells and add fresh medium with or without this compound.
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Colony Formation Assay
This assay evaluates the ability of single cells to proliferate and form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with this compound for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 1-2 weeks, until visible colonies are formed.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Counting: Count the number of colonies (typically those with >50 cells) in each well.
References
- 1. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanisms of Resistance to Conventional Therapies for Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SKLB-163 Western Blotting Protocol Refinement
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the protocol refinement of SKLB-163 Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel benzothiazole-2-thiol derivative with demonstrated antitumor activities. Its mechanism of action involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI) and the subsequent activation of the c-Jun N-terminal kinases-1 (JNK-1) signaling pathway. This cascade ultimately leads to the induction of apoptosis (programmed cell death) and suppression of cell proliferation.
Q2: Which key proteins should be analyzed by Western blotting to assess the effect of this compound?
A2: To evaluate the cellular effects of this compound, Western blot analysis should focus on the key proteins within its known signaling pathway. These include:
-
RhoGDI: Expected to be downregulated.
-
JNK-1 (and its phosphorylated form, p-JNK): Activation is expected, so an increase in the p-JNK/JNK-1 ratio should be observed.
-
Phosphorylated AKT (p-AKT): A decrease in p-AKT levels is anticipated as a downstream effect of JNK-1 activation.[1]
-
Cleaved Caspase-3: As an indicator of apoptosis, an increase in the cleaved form of caspase-3 is expected.
Q3: What are appropriate positive and negative controls for a Western blot experiment involving this compound?
A3:
-
Positive Controls:
-
For p-JNK and cleaved Caspase-3, a known inducer of apoptosis and JNK signaling, such as Anisomycin or Staurosporine, can be used as a positive control treatment.
-
Cell lysates from a cell line known to have high basal expression of the target proteins.
-
-
Negative Controls:
-
Untreated cells (vehicle control, e.g., DMSO).
-
For knockdown experiments, a non-targeting siRNA or shRNA can be used as a negative control.
-
Troubleshooting Guides
This section addresses specific issues that may be encountered during Western blotting for proteins in the this compound signaling pathway.
Problem 1: Weak or No Signal for the Target Protein
| Possible Cause | Recommended Solution |
| Low Protein Abundance | Increase the total protein loaded per well (30-100 µg may be necessary for low abundance or phosphorylated proteins).[2][3] Consider enriching the protein of interest through immunoprecipitation. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For smaller proteins like cleaved caspase-3, reduce transfer time and voltage to prevent "blow-through". Using a 0.2µm pore size membrane is recommended. |
| Suboptimal Antibody Concentration | Perform an antibody titration to determine the optimal primary and secondary antibody concentrations. If the signal is consistently weak, increase the antibody concentration or the incubation time (e.g., overnight at 4°C).[2] |
| Inactive Reagents | Ensure that the ECL substrate and secondary antibody-HRP conjugate are not expired and have been stored correctly. Prepare fresh antibody dilutions for each experiment. |
| Phosphatase Activity (for p-AKT and p-JNK) | Always use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate).[2] Keep samples on ice or at 4°C throughout the lysis procedure. |
Problem 2: High Background on the Western Blot
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. For phospho-antibodies (p-AKT, p-JNK), use 5% Bovine Serum Albumin (BSA) in TBST instead of non-fat dry milk, as milk contains phosphoproteins that can cause background.[2] |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate Washing | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations. A slight increase in the Tween 20 concentration in the wash buffer can also help. |
| Membrane Dried Out | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps. |
Problem 3: Non-specific Bands are Observed
| Possible Cause | Recommended Solution |
| Primary Antibody Specificity | Use a highly specific monoclonal antibody if possible. Confirm the specificity by running a positive control lysate and, if available, a knockout/knockdown cell lysate for the target protein. |
| Protein Degradation | Prepare fresh cell lysates and always add protease inhibitors to the lysis buffer. Store lysates at -80°C in aliquots to avoid repeated freeze-thaw cycles. |
| Post-translational Modifications | Multiple bands can sometimes represent different post-translationally modified forms of the protein. Consult literature to see if this is expected for your target protein.[3] |
Experimental Protocols
Detailed Western Blotting Protocol for RhoGDI, p-JNK, p-AKT, and Cleaved Caspase-3
This protocol provides a general framework. Optimization of specific steps may be required for your experimental conditions.
1. Cell Lysis and Protein Quantification a. After treating cells with this compound, wash them twice with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer a. Normalize protein concentrations of all samples with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes. c. Load 20-50 µg of protein per lane onto an SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of the target proteins (e.g., 12-15% for cleaved caspase-3, 10% for others). d. Run the gel until the dye front reaches the bottom. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting a. Block the membrane with the appropriate blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
4. Detection and Analysis a. Prepare the chemiluminescent substrate (ECL) and apply it to the membrane. b. Capture the signal using a digital imaging system or X-ray film. c. For quantitative analysis, use densitometry software to measure band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Recommended Antibody Dilutions and Conditions
| Target Protein | Primary Antibody Dilution | Blocking Buffer | Approx. Molecular Weight |
| RhoGDI | 1:1000 | 5% Non-fat milk in TBST | ~28 kDa |
| p-JNK | 1:1000 | 5% BSA in TBST | ~46/54 kDa |
| Total JNK | 1:1000 | 5% Non-fat milk in TBST | ~46/54 kDa |
| p-AKT (Ser473) | 1:1000 | 5% BSA in TBST | ~60 kDa |
| Total AKT | 1:1000 | 5% Non-fat milk in TBST | ~60 kDa |
| Cleaved Caspase-3 | 1:500 - 1:1000 | 5% Non-fat milk in TBST | ~17/19 kDa |
| GAPDH / β-actin | 1:1000 - 1:5000 | 5% Non-fat milk in TBST | ~37/42 kDa |
Note: These are starting recommendations. Optimal dilutions should be determined empirically.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for Western blotting.
References
Technical Support Center: SKLB-163 Radiosensitization Assays
Welcome to the technical support center for SKLB-163 radiosensitization assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability and achieve reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in radiosensitization?
A1: this compound is a novel benzothiazole-2-thiol derivative that enhances the sensitivity of cancer cells to radiation.[1][2] Its mechanism involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI) and the activation of the JNK-1 signaling pathway.[2][3] This cascade leads to increased apoptosis and suppression of proliferation in cancer cells exposed to radiation.[2][4]
Q2: Which cancer cell lines are suitable for this compound radiosensitization studies?
A2: this compound has been shown to be effective in nasopharyngeal carcinoma (NPC) cell lines where RhoGDI is upregulated.[2][4] It is recommended to screen your cell lines of interest for RhoGDI expression to determine potential sensitivity to this compound.
Q3: What are the key assays to assess the radiosensitizing effects of this compound?
A3: A combination of in vitro assays is recommended to evaluate the radiosensitizing potential of this compound. These include:
-
MTT Assay: To determine the cytotoxic effects of this compound alone and establish a non-toxic concentration for combination studies.[3]
-
Colony Formation Assay: This is the gold standard for determining cell reproductive death after treatment with ionizing radiation and is crucial for assessing radiosensitization.
-
Western Blot: To confirm the mechanism of action by measuring the expression levels of key proteins in the RhoGDI/JNK-1 pathway, such as RhoGDI, phosphorylated JNK, and cleaved caspase-3.[2]
-
Apoptosis Assays (e.g., TUNEL or Annexin V staining): To quantify the induction of apoptosis following combined treatment with this compound and radiation.[2]
Q4: How should I determine the optimal concentration of this compound and radiation dose?
A4: It is crucial to perform dose-response experiments for both this compound and radiation independently before proceeding with combination studies.
-
This compound Concentration: Use an MTT or similar cell viability assay to determine the IC10 or a lower, non-toxic concentration of this compound for the duration of the experiment. This ensures that any observed cell killing in the combination treatment is due to radiosensitization and not direct drug toxicity.
-
Radiation Dose: A radiation dose-response curve should be generated using a colony formation assay to determine the dose range that results in a measurable level of cell killing (e.g., 20-80% survival). This will allow for the observation of a sensitizing effect.
Troubleshooting Guides
Issue 1: High Variability in Colony Formation Assays
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a single-cell suspension before plating. Use a cell counter for accurate cell numbers. Plate a sufficient number of cells to yield a countable number of colonies (50-150) for each radiation dose. |
| Cell Clumping | Gently triturate the cell suspension before plating. Consider using a cell strainer if clumping is persistent. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples. |
| Inconsistent Radiation Delivery | Ensure a uniform dose of radiation is delivered to all plates. If using an external beam irradiator, ensure plates are placed at the correct distance and orientation. |
| Contamination | Maintain strict aseptic technique throughout the experiment. Regularly check the incubator for contamination. |
Issue 2: Inconsistent Western Blot Results for RhoGDI/JNK-1 Pathway Proteins
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Validate primary antibodies using positive and negative controls. Titrate antibody concentrations to determine the optimal dilution. |
| Protein Degradation | Work quickly on ice during protein extraction. Use fresh protease and phosphatase inhibitors in your lysis buffer. |
| Low Protein Expression | Ensure you are using a cell line with detectable levels of the target proteins. Optimize the protein extraction protocol to maximize yield. Increase the amount of protein loaded onto the gel. |
| Inefficient Protein Transfer | Verify the transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. Ensure proper contact between the gel and the membrane. |
| Timing of Sample Collection | The activation of signaling pathways like JNK is often transient. Perform a time-course experiment to determine the optimal time point for observing changes in protein phosphorylation or expression after treatment. |
Issue 3: Difficulty in Interpreting Apoptosis Assay Data
| Potential Cause | Troubleshooting Step |
| Distinguishing Apoptosis from Necrosis | Use a dual-staining method, such as Annexin V and Propidium Iodide (PI), to differentiate between early apoptotic, late apoptotic, and necrotic cells. |
| Suboptimal Staining | Titrate the concentration of staining reagents (e.g., Annexin V, PI, TUNEL reagents). Include positive and negative controls for apoptosis induction. |
| Incorrect Gating in Flow Cytometry | Set appropriate gates based on unstained and single-stain controls. Ensure proper compensation settings if using multiple fluorochromes. |
| Delayed Analysis | Analyze samples as soon as possible after staining, as prolonged incubation can lead to secondary necrosis. If immediate analysis is not possible, fix the cells according to the assay protocol. |
Experimental Protocols
Colony Formation Assay for Radiosensitization
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Plate a predetermined number of cells (e.g., 200-10,000 cells/well, depending on the radiation dose) into 6-well plates. Allow cells to attach for at least 6 hours.
-
Drug Treatment: Treat the cells with a non-toxic concentration of this compound or vehicle control. Incubate for the desired pre-treatment time (e.g., 24 hours).
-
Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Incubation: After irradiation, remove the medium containing this compound and replace it with fresh, drug-free medium. Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining: Wash the colonies with PBS. Fix the colonies with 100% methanol for 10 minutes. Stain with 0.5% crystal violet in 25% methanol for 10 minutes.
-
Counting and Analysis: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells. Calculate the surviving fraction for each treatment group relative to the non-irradiated control.
Western Blot Analysis of RhoGDI/JNK-1 Pathway
-
Sample Preparation: Plate cells and treat with this compound and/or radiation as described for the colony formation assay.
-
Cell Lysis: At the desired time points post-treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against RhoGDI, phospho-JNK, total JNK, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control.
Visualizations
Caption: this compound signaling pathway in radiosensitization.
Caption: Experimental workflow for a colony formation assay.
References
- 1. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway [inis.iaea.org]
- 2. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
antibody specificity issues in RhoGDI detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the detection of RhoGDI (also known as ARHGDIA or RhoGDIɑ) using antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting RhoGDI with antibodies?
A1: The primary challenges in RhoGDI detection are related to antibody specificity. There are three main isoforms of RhoGDI in mammals: RhoGDIα (ARHGDIA), RhoGDIβ (ARHGDIB), and RhoGDIγ (ARHGDIG). These isoforms share significant sequence homology, which can lead to cross-reactivity between antibodies.[1] Particularly, distinguishing between RhoGDI1 and RhoGDI2 can be challenging due to their high degree of similarity.[1] Furthermore, some commercially available antibodies, even those marketed as specific to one isoform, have been shown to cross-react with others. Therefore, careful antibody selection and validation are crucial for obtaining reliable results.
Q2: How can I ensure the specificity of my RhoGDI antibody?
A2: To ensure the specificity of your RhoGDI antibody, it is highly recommended to:
-
Use a knockout (KO) validated antibody: Whenever possible, choose an antibody that has been validated using knockout cell lines or tissues. This provides the most definitive evidence of specificity.[2][3][4]
-
Perform endogenous controls: Always include a positive control (a cell line or tissue known to express the target RhoGDI isoform) and a negative control (a cell line or tissue with low or no expression).
-
Use isoform-specific controls: If possible, include cell lysates or recombinant proteins of the different RhoGDI isoforms to test for cross-reactivity.
-
Consult validation data: Carefully review the manufacturer's data sheet and any available publications for evidence of specificity testing.
Q3: What are the known interaction partners of RhoGDI?
A3: RhoGDI primarily interacts with small GTPases of the Rho family, including RhoA, Rac1, and Cdc42.[5][6] It acts as a negative regulator by binding to the GDP-bound form of these GTPases, preventing their activation and sequestering them in the cytoplasm.[7][8] Other interaction partners that can modulate RhoGDI function include ERM proteins, the p75 neurotrophin receptor, and Vav1.[1][7][9]
Troubleshooting Guides
This section provides troubleshooting advice for common problems encountered during Western Blotting, Immunohistochemistry, Immunoprecipitation, and Flow Cytometry for RhoGDI detection.
Western Blotting
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Low abundance of RhoGDI in the sample. | Increase the amount of protein loaded onto the gel.[10][11][12] Consider using a positive control lysate from a cell line known to have high RhoGDI expression (e.g., HEK-293T, HeLa). |
| Inefficient antibody binding. | Optimize the primary antibody concentration and incubation time. Try incubating overnight at 4°C.[13] Ensure the blocking buffer is not masking the epitope (e.g., switch from milk to BSA).[12] | |
| Poor protein transfer. | Verify transfer efficiency using Ponceau S staining. Optimize transfer conditions (time, voltage) based on the molecular weight of RhoGDI (~23 kDa).[10] | |
| Non-specific Bands | Antibody cross-reactivity with other RhoGDI isoforms. | Use a knockout-validated monoclonal antibody if possible. Run lysates from cells expressing individual RhoGDI isoforms to confirm specificity. |
| High antibody concentration. | Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding.[14] | |
| Insufficient blocking or washing. | Increase the blocking time and/or use a different blocking agent. Increase the number and duration of wash steps with a buffer containing a mild detergent (e.g., Tween-20).[15] | |
| Band at the Wrong Molecular Weight | Post-translational modifications (e.g., phosphorylation). | Treat samples with appropriate enzymes (e.g., phosphatases) to confirm if a shift in molecular weight is due to modifications. |
| Protein degradation. | Add protease inhibitors to the lysis buffer and keep samples on ice.[10] |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommended Solution |
| High Background Staining | Non-specific antibody binding. | Titrate the primary antibody to the lowest effective concentration. Use a blocking solution containing serum from the same species as the secondary antibody.[16] |
| Endogenous peroxidase or phosphatase activity. | Perform a quenching step with hydrogen peroxide (for HRP-based detection) or levamisole (for AP-based detection).[17] | |
| Issues with tissue fixation or antigen retrieval. | Optimize fixation time and antigen retrieval method (heat-induced or enzymatic) for your specific tissue and antibody.[18] | |
| Weak or No Staining | Low antigen expression. | Use an antigen retrieval method to unmask the epitope. Consider using an amplification system to enhance the signal.[16] |
| Inactivated primary antibody. | Ensure proper antibody storage and handling. Use a fresh aliquot of the antibody. | |
| Incorrect antibody diluent. | The pH and ionic strength of the diluent can affect antibody binding. Test different diluents if weak staining persists. | |
| Non-specific Nuclear or Cytoplasmic Staining | Antibody cross-reactivity. | Validate antibody specificity with appropriate controls (e.g., knockout tissue sections). |
| Permeabilization issues. | For cytoplasmic targets like RhoGDI, ensure adequate permeabilization with a detergent like Triton X-100 or saponin. |
Immunoprecipitation (IP)
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Precipitated RhoGDI | Inefficient antibody-antigen binding. | Use an antibody that is validated for IP. Polyclonal antibodies may perform better than monoclonal antibodies in some cases.[19] Optimize the antibody concentration. |
| Protein complex disruption. | Use a gentle lysis buffer that preserves protein-protein interactions. Minimize the number and stringency of wash steps.[19] | |
| Low expression of RhoGDI in the sample. | Increase the amount of starting cell lysate.[20] | |
| High Background/Co-precipitation of Non-specific Proteins | Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody.[21] |
| Non-specific binding to the antibody. | Use an isotype control antibody to assess the level of non-specific binding. Increase the stringency of the wash buffer.[19] | |
| Heavy and light chain interference in Western Blot. | Use an IP/Western Blot-validated antibody or a kit that minimizes the detection of immunoglobulin chains. |
Flow Cytometry
| Problem | Possible Cause | Recommended Solution |
| Weak Signal | Low target expression. | If RhoGDI expression is low, consider using a brighter fluorochrome-conjugated antibody. |
| Inadequate cell permeabilization. | For intracellular targets like RhoGDI, ensure complete permeabilization. Different permeabilization buffers (e.g., saponin-based vs. alcohol-based) can yield different results. | |
| Low antibody concentration. | Titrate the antibody to determine the optimal staining concentration. | |
| High Background/Non-specific Staining | Non-specific antibody binding to Fc receptors. | Block Fc receptors on cells (especially immune cells) with an Fc blocking reagent before adding the primary antibody. |
| Dead cells binding the antibody non-specifically. | Use a viability dye to exclude dead cells from the analysis. | |
| Inappropriate compensation settings. | If performing multi-color flow cytometry, ensure proper compensation is set using single-stained controls to correct for spectral overlap. |
Quantitative Data on Antibody Performance
The following table summarizes information on commercially available RhoGDI antibodies that have been validated using knockout (KO) models, providing a higher level of confidence in their specificity.
| Antibody (Clone/Catalog #) | Host | Clonality | Validated Applications | Knockout Model | Reference/Source |
| Anti-RhoGDI [2G3] (ab135252) | Mouse | Monoclonal | WB, ICC/IF, Flow Cytometry | HEK-293T | Abcam[18] |
| Anti-RhoGDI [EPR3773] (ab133248) | Rabbit | Monoclonal | WB, IHC-P | HEK-293T | Abcam[11] |
| RhoGDI Rabbit Polyclonal (CAB1214) | Rabbit | Polyclonal | WB, IF/ICC, ELISA | 293T | Assay Genie |
Experimental Protocols
Detailed Western Blot Protocol for RhoGDI Detection
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load samples onto a 12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour or using a semi-dry transfer system.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary RhoGDI antibody in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
-
Detailed Immunohistochemistry (IHC) Protocol for RhoGDI Detection
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating slides with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary RhoGDI antibody in the blocking buffer.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides three times with PBS.
-
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate (for ABC method) or an HRP-polymer-based detection system.
-
Develop the signal with a chromogen such as DAB.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Detailed Immunoprecipitation (IP) Protocol for RhoGDI
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional but Recommended):
-
Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary RhoGDI antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C with rotation to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant for analysis by Western Blotting.
-
Visualizations
Caption: RhoGDI Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Caption: Immunoprecipitation Logical Relationships.
References
- 1. The Dual Function of RhoGDI2 in Immunity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. origene.com [origene.com]
- 3. abcam.com [abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Complete Survey of RhoGDI Targets Reveals Novel Interactions with Atypical Small GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of the RhoGTPases by RhoGDI - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Regulation of Rho GTPases by RhoGDIs in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. sinobiological.com [sinobiological.com]
- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Immunoprecipitation Procedure [sigmaaldrich.com]
- 16. bma.ch [bma.ch]
- 17. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 19. hycultbiotech.com [hycultbiotech.com]
- 20. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing Incubation Times for SKLB-163 Treatment
Welcome to the technical support center for SKLB-163 treatment. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues, with a specific focus on incubation times.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel benzothiazole-2-thiol derivative that exhibits antitumor activity. Its primary mechanism of action involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI) and the subsequent activation of the c-Jun N-terminal kinases-1 (JNK-1) signaling pathway.[1] This cascade ultimately leads to the induction of apoptosis and suppression of proliferation in cancer cells.
Q2: What is a recommended starting point for incubation time when using this compound in a cell viability assay (e.g., MTT)?
A2: Based on published studies, a 48-hour incubation period has been successfully used to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, including A375, SPC-A1, SW620, Hela, and PC-3. Therefore, 48 hours is a reasonable starting point for your experiments. However, the optimal time may vary depending on the cell line's doubling time and sensitivity to the compound.
Q3: How does incubation time affect the assessment of apoptosis with this compound?
A3: Apoptosis is a time-dependent process. For this compound, a 48-hour treatment has been shown to induce a significant increase in the sub-G1 peak in flow cytometry analysis and cleavage of caspase-3 in A375 cells, both indicative of apoptosis. It is crucial to perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal window for detecting apoptotic events in your specific cell model.
Q4: When should I expect to see modulation of the RhoGDI/JNK-1 pathway after this compound treatment?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in cell viability is observed after 48 hours of this compound treatment. | 1. Incubation time is too short: The cell line may have a slow doubling time or be less sensitive to this compound, requiring a longer exposure. 2. This compound concentration is too low: The concentration used may be insufficient to elicit a response. 3. Cell line is resistant to this compound: The cells may lack the specific targets or have compensatory mechanisms. | 1. Perform a time-course experiment: Extend the incubation period to 72 or 96 hours, with measurements at intermediate time points (e.g., 24, 48, 72, 96 hours). 2. Perform a dose-response experiment: Test a wider range of this compound concentrations to determine the optimal dose. 3. Confirm target expression: If possible, verify the expression of RhoGDI in your cell line. Consider using a different, more sensitive cell line as a positive control. |
| Excessive cell death is observed at the earliest time points (e.g., by 24 hours). | 1. This compound concentration is too high: The concentration is causing rapid, widespread cell death, which may not be indicative of the desired apoptotic mechanism. 2. The cell line is highly sensitive to this compound. | 1. Reduce the this compound concentration: Perform a dose-response experiment with lower concentrations to find a range that induces a more gradual and measurable effect. 2. Shorten the incubation time: Conduct a time-course experiment with earlier time points (e.g., 6, 12, 18, 24 hours) to capture the onset of the effect. |
| Inconsistent results between replicate experiments. | 1. Variability in cell seeding density: Inconsistent starting cell numbers can lead to variability in the final readout. 2. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the drug and affect cell growth. 3. Inconsistent incubation times: Minor variations in the timing of drug addition and assay termination can impact results. | 1. Ensure uniform cell seeding: Use a cell counter for accurate cell density and ensure proper mixing of the cell suspension before plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Standardize all timing steps: Use a multichannel pipette for simultaneous drug addition and be precise with incubation and assay reading times. |
Data on this compound Incubation Times from Literature
| Assay | Cell Line(s) | Incubation Time | Observation |
| MTT Assay (IC50 Determination) | A375, SPC-A1, SW620, Hela, PC-3 | 48 hours | Determination of the concentration that inhibits 50% of cell growth. |
| Apoptosis Assay (Flow Cytometry) | A375 | 48 hours | Significant increase in the sub-G1 cell population. |
| Apoptosis Assay (Western Blot) | A375 | 48 hours | Increased cleavage of caspase-3. |
Experimental Protocols
Protocol 1: Time-Course Cell Viability Assay (MTT)
This protocol is designed to determine the optimal incubation time for this compound treatment on cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a range of this compound concentrations (e.g., based on a preliminary dose-response experiment) and a vehicle control (DMSO).
-
Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, and 96 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: At the end of each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
Protocol 2: Time-Course Western Blot for Signaling Pathway Analysis
This protocol aims to determine the kinetics of this compound's effect on the RhoGDI/JNK-1 pathway.
-
Cell Seeding: Seed cells in 6-well plates and grow them to 70-80% confluency.
-
Drug Treatment: Treat cells with a fixed, effective concentration of this compound (e.g., the IC50 value determined from the viability assay) and a vehicle control.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 3, 6, 12, and 24 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against RhoGDI, phospho-JNK, total JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities and normalize them to the loading control to observe the changes in protein levels over time.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for optimizing incubation time.
References
Validation & Comparative
SKLB-163 vs. Cisplatin: A Comparative Analysis of Efficacy in Nasopharyngeal Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel benzothiazole-2-thiol derivative, SKLB-163, and the established chemotherapeutic agent, cisplatin, in the context of nasopharyngeal carcinoma (NPC). The information is compiled from preclinical studies to offer an objective overview of their respective anti-tumor activities, mechanisms of action, and radiosensitizing effects.
Efficacy and Biological Activity
In Vitro Cytotoxicity and Anti-Proliferative Effects
Cisplatin has been a cornerstone in NPC treatment, and its cytotoxic effects have been quantified in numerous studies. This compound has also demonstrated significant anti-proliferative and pro-apoptotic activities in NPC cells.
Table 1: Quantitative Data on the Efficacy of this compound and Cisplatin in NPC Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Citation |
| This compound | CNE-1, CNE-2, SUNE-1, HONE-1, C666-1 | MTT Assay | Inhibition of Proliferation | This compound inhibited the proliferation of all tested NPC cell lines. | [1] |
| Cisplatin | HONE1-IR | MTS Assay | IC50 | 62.50 µM | [2] |
| CNE2-IR | MTS Assay | IC50 | 19.18 µM | [2] |
Note: The data for this compound and cisplatin are from separate studies. Direct comparison of potency should be made with caution due to variations in experimental conditions.
Mechanisms of Action
This compound and cisplatin exert their anti-tumor effects through distinct signaling pathways, offering different therapeutic approaches to targeting NPC.
This compound: Targeting the RhoGDI/JNK-1 Signaling Pathway
This compound has been shown to induce apoptosis and suppress proliferation in NPC cells by modulating the RhoGDI/JNK-1 signaling pathway.[1][3] Its mechanism involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI), which is often upregulated in NPC cell lines.[1][3] This leads to the activation of the JNK-1 signaling cascade, subsequently activating caspase-3 and decreasing phosphorylated AKT, ultimately resulting in apoptosis.[1][3]
Caption: this compound signaling pathway in NPC.
Cisplatin: DNA Damage and Multiple Pathway Modulation
Cisplatin is a platinum-based chemotherapy drug that primarily functions by forming covalent adducts with DNA, which interferes with DNA repair mechanisms and induces apoptosis.[4] Its efficacy and the development of resistance in NPC are influenced by various signaling pathways. Studies have implicated the involvement of Fibroblast Growth Factor Receptor 2 (FGFR2), the pro-apoptotic protein Bax, the Wnt/β-catenin pathway, and Inhibitor of Apoptosis Protein-1 (IAP-1) in the cellular response to cisplatin.[1][2][5][6][7] For instance, downregulation of FGFR2 can increase the efficacy of cisplatin.[2][5] The upregulation of Bax is associated with increased sensitivity to cisplatin, while overexpression of IAP-1 can lead to resistance by inhibiting caspase-3-mediated apoptosis.[1][7]
Caption: Cisplatin's mechanism of action in NPC.
Radiosensitizing Effects
Both this compound and cisplatin have been investigated for their ability to enhance the efficacy of radiotherapy, a primary treatment modality for NPC.
This compound has been shown to increase the radiosensitivity of NPC cells, an effect that is correlated with the induction of apoptosis and suppression of proliferation.[1][3] In vivo studies using a subcutaneous xenograft mouse model demonstrated that this compound can sensitize tumors to irradiation.[1][3]
Cisplatin-based concurrent chemoradiotherapy is a standard treatment for locally advanced NPC.[4][6] Cisplatin enhances the sensitivity of NPC cells to radiation, leading to improved treatment outcomes.[4] However, radioresistance can develop, which may be associated with decreased cisplatin sensitivity.[2]
Experimental Protocols
The following are summaries of the key experimental methodologies used in the cited studies.
This compound Studies
-
Cell Lines: Human NPC cell lines CNE-1, CNE-2, SUNE-1, HONE-1, and C666-1 were used.[1]
-
Proliferation Assay: The MTT assay was used to assess the inhibitory effect of this compound on the proliferation of NPC cells.[3]
-
Migration Assay: A wound healing assay was performed to evaluate the effect of this compound on cell migration.[3]
-
Radiosensitivity Assay: Colony formation assays were conducted to determine the radiosensitizing effect of this compound.[3]
-
In Vivo Studies: A subcutaneous xenograft mouse model and a lung metastatic nude mouse model were used to evaluate the anti-tumor and anti-metastatic effects of this compound in vivo. Proliferation and apoptosis in tumor tissues were assessed by PCNA immunohistochemistry and TUNEL assay, respectively.[1][3]
-
Western Blot Analysis: Key proteins in the RhoGDI/JNK-1 pathway were examined by western blot to elucidate the molecular mechanism of this compound.[3]
Caption: Experimental workflow for this compound studies.
Cisplatin Studies
-
Cell Lines: Human NPC cell lines including SUNE1, C666-1, 6-10B, HNE-3, HONE1, and CNE2 were utilized.[2][5]
-
Cell Viability Assay: Cell Counting Kit-8 (CCK-8) or MTS assays were used to examine the effect of cisplatin on cell viability.[2][5]
-
Apoptosis and Cell Cycle Analysis: Flow cytometry was employed to analyze apoptosis and cell cycle distribution following cisplatin treatment.[5]
-
Gene and Protein Expression Analysis: Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and western blot analysis were used to measure mRNA and protein levels of key molecules.[5]
-
Immunohistochemistry: Tissues from patients with NPC were analyzed by immunohistochemistry to assess the expression of relevant proteins.[2]
Summary and Conclusion
This comparison guide consolidates preclinical data on this compound and cisplatin in the context of nasopharyngeal carcinoma. While a direct, quantitative comparison of their efficacy is challenging due to the lack of head-to-head studies, the available evidence highlights their distinct and potentially complementary roles in NPC treatment.
This compound emerges as a promising novel agent with a unique mechanism of action targeting the RhoGDI/JNK-1 pathway. Its ability to inhibit proliferation, migration, and sensitize NPC cells to radiation provides a strong rationale for further investigation, particularly in cisplatin-resistant cases or in combination therapies.
Cisplatin remains a fundamental component of NPC therapy, with a well-established mechanism of inducing DNA damage. Research into its signaling pathways continues to uncover mechanisms of resistance and potential strategies to enhance its efficacy, such as by targeting FGFR2 or overcoming IAP-1-mediated apoptosis inhibition.
For drug development professionals, the distinct mechanisms of this compound and cisplatin suggest several avenues for future research. Investigating the efficacy of this compound in cisplatin-resistant NPC models could be a critical next step. Furthermore, exploring combination therapies involving this compound and cisplatin, potentially at lower, less toxic doses, could offer a synergistic approach to improving therapeutic outcomes in nasopharyngeal carcinoma. Direct comparative studies are warranted to definitively establish the relative potency and therapeutic potential of these two compounds.
References
- 1. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioresistant Nasopharyngeal Carcinoma Cells Exhibited Decreased Cisplatin Sensitivity by Inducing SLC1A6 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Particle beam therapy for nasopharyngeal cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The efficacy of cisplatin on nasopharyngeal carcinoma cells may be increased via the downregulation of fibroblast growth factor receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term outcomes of induction chemotherapy followed by intensity-modulated radiotherapy and adjuvant chemotherapy in nasopharyngeal carcinoma patients with N3 disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Nasopharyngeal Carcinoma Cells with the Histone-Deacetylase Inhibitor Abexinostat: Cooperative Effects with Cis-platin and Radiotherapy on Patient-Derived Xenografts | PLOS One [journals.plos.org]
Combination Therapy of SKLB-163 and Paclitaxel: An Unexplored Frontier in Cancer Research
A comprehensive review of existing scientific literature reveals a significant gap in research regarding the combination therapy of SKLB-163 and paclitaxel for the treatment of cancer. Despite the individual anti-cancer properties of both agents being documented, no studies to date have specifically investigated their synergistic effects, detailed experimental protocols for their combined use, or elucidated the signaling pathways modulated by this particular combination.
Paclitaxel is a well-established chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[1][2][3][4] It is widely used in the treatment of various cancers, and numerous studies have explored its efficacy in combination with other drugs and therapies.[5][6][7][8][9]
This compound, a novel benzothiazole-2-thiol derivative, has demonstrated potent anti-proliferative and pro-apoptotic activity in various human cancer cells.[10] Research indicates that its mechanism of action involves the downregulation of RhoGDI, which in turn activates the JNK-1 signaling pathway, leading to increased apoptosis and inhibited proliferation.[10][11] Studies have also explored its potential as a radiosensitizer in nasopharyngeal carcinoma.[11][12]
While the individual mechanisms of this compound and paclitaxel suggest potential for synergistic or additive effects when used in combination, the absence of direct experimental evidence makes it impossible to provide a comparison guide as requested. Key information that is currently unavailable includes:
-
Quantitative Data: There is no published data on the half-maximal inhibitory concentration (IC50) values for the combination treatment, nor are there any in vivo tumor growth inhibition studies to quantify the synergistic effect.
-
Experimental Protocols: Detailed methodologies for co-administering this compound and paclitaxel, including optimal dosing schedules and treatment durations, have not been established.
-
Signaling Pathways: The specific signaling cascades that might be uniquely affected by the combination of these two drugs remain unknown.
Therefore, for researchers, scientists, and drug development professionals interested in this specific combination, the field is wide open for investigation. Future studies would need to be designed to address the aforementioned gaps in knowledge. Below are hypothetical representations of the kind of data and diagrams that would be necessary to construct a meaningful comparison guide, should such research be undertaken.
Future Research Directions: A Hypothetical Framework
Should studies on this compound and paclitaxel combination therapy be conducted, the following data and visualizations would be crucial for a comprehensive guide.
Hypothetical Data Tables
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Paclitaxel Combination Therapy
| Cell Line | Drug | IC50 (nM) | Combination Index (CI) |
| Cancer Type A | This compound | Data Needed | Data Needed |
| Paclitaxel | Data Needed | ||
| This compound + Paclitaxel | Data Needed | ||
| Cancer Type B | This compound | Data Needed | Data Needed |
| Paclitaxel | Data Needed | ||
| This compound + Paclitaxel | Data Needed |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Average Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Data Needed | - |
| This compound | Data Needed | Data Needed |
| Paclitaxel | Data Needed | Data Needed |
| This compound + Paclitaxel | Data Needed | Data Needed |
Hypothetical Experimental Protocols
A detailed experimental protocol section would need to be developed, outlining the methods for:
-
Cell Culture and Reagents: Describing the cancer cell lines used and the preparation of this compound and paclitaxel.
-
Cell Viability Assay (MTT Assay): Providing step-by-step instructions on how to assess the cytotoxic effects of the individual and combined treatments.
-
Apoptosis Assay (Flow Cytometry): Detailing the procedure for quantifying apoptosis using methods like Annexin V/PI staining.
-
Western Blot Analysis: Outlining the protocol for investigating the expression levels of key proteins in relevant signaling pathways.
-
In Vivo Xenograft Studies: Describing the animal model, drug administration (dosage, route, and schedule), and tumor growth monitoring.
Hypothetical Visualizations
Diagram 1: Postulated Synergistic Signaling Pathway
A diagram illustrating the potential convergence of this compound and paclitaxel pathways on apoptosis.
Diagram 2: Hypothetical Experimental Workflow
A flowchart depicting a potential experimental design for evaluating the combination therapy.
References
- 1. Treatment with β-elemene combined with paclitaxel inhibits growth, migration, and invasion and induces apoptosis of ovarian cancer cells by activation of STAT-NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiosensitization effect by combination with paclitaxel in vivo, including the effect on intratumor quiescent cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo synergistic anti-tumor effect of paclitaxel nanoparticles combined with radiotherapy on human cervical carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Co-Administration of Paclitaxel with Novel Pyridine and Benzofuran Derivatives that Inhibit Tubulin Polymerisation: A Promising Anticancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing Chemotherapy Efficacy: Investigating the Synergistic Impact of Paclitaxel and cd73 Gene Suppression on Breast Cancer Cell Proliferation and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RhoGDI Inhibitors: SKLB-163 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of SKLB-163 with other known RhoGDI inhibitors, focusing on their performance backed by experimental data. We aim to offer an objective resource to aid in the selection of appropriate research tools for studying RhoGDI signaling and for the development of novel therapeutics.
Introduction to RhoGDI Inhibition
Rho GDP-dissociation inhibitors (RhoGDIs) are crucial regulators of the Rho family of small GTPases, which are key players in a multitude of cellular processes, including cell proliferation, migration, and cytoskeletal organization. By sequestering Rho GTPases in an inactive, GDP-bound state in the cytosol, RhoGDIs prevent their interaction with downstream effectors. The aberrant expression or function of RhoGDIs has been implicated in various diseases, including cancer, making them attractive therapeutic targets. Small molecule inhibitors of RhoGDI function are valuable tools for dissecting the intricacies of Rho GTPase signaling and hold promise for therapeutic intervention.
Comparative Analysis of RhoGDI Inhibitors
This section compares this compound to other notable RhoGDI inhibitors, Rhosin and CCG-203971. While direct comparative studies are limited, this guide consolidates available data on their mechanism of action and potency.
This compound is a novel, orally active benzothiazole-2-thiol derivative.[1] Its primary mechanism of action involves the downregulation of RhoGDI expression, which in turn activates the JNK-1 signaling pathway, leading to cancer cell apoptosis and inhibition of proliferation.[1][2] this compound has demonstrated potent anti-proliferative activity across various human cancer cell lines.[2]
Rhosin is a specific inhibitor that targets the interaction between RhoA and its guanine nucleotide exchange factors (GEFs).[3][4] It binds to RhoA with a high affinity, preventing its activation.[3][4]
CCG-203971 is a small-molecule inhibitor of the Rho/MRTF/SRF signaling pathway.[5] It effectively inhibits Rho-mediated gene transcription.[5]
Table 1: Quantitative Comparison of RhoGDI Inhibitors
| Inhibitor | Target | Mechanism of Action | Potency |
| This compound | RhoGDI | Downregulates RhoGDI expression | IC50 values in various cancer cell lines (e.g., A375, SPC-A1) are in the low micromolar range.[2] Direct IC50 or Kd for RhoGDI is not currently available in the literature. |
| Rhosin | RhoA-GEF Interaction | Binds to RhoA, preventing GEF-mediated activation | Kd: ~0.4 µM (for RhoA)[3][4][6]; EC50: ~30-50 µM (in MCF7 mammospheres)[6] |
| CCG-203971 | Rho/MRTF/SRF Pathway | Inhibits Rho-mediated gene transcription | IC50: 0.64 µM (for SRE.L reporter)[5]; IC50: 4.2 µM (PC-3 cell migration)[7] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, we provide diagrams of the relevant signaling pathway and a typical experimental workflow for evaluating RhoGDI inhibitors.
Caption: RhoGDI Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Evaluating RhoGDI Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of RhoGDI inhibitors.
Protocol 1: GEF-Mediated Nucleotide Exchange Assay
This assay measures the ability of a RhoGDI inhibitor to prevent the GEF-catalyzed exchange of GDP for a fluorescently labeled GTP analog on a Rho GTPase.
Materials:
-
Purified RhoA, RhoGDI, and a Rho-specific GEF (e.g., LARG)
-
Fluorescent GTP analog (e.g., mant-GTP)
-
Assay buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing RhoA and RhoGDI in the assay buffer.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the exchange reaction by adding a mixture of the GEF and mant-GTP.
-
Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~440 nm).
-
The rate of increase in fluorescence corresponds to the rate of nucleotide exchange. Calculate the inhibitory effect of the compound by comparing the rates in the presence and absence of the inhibitor.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a drug in a cellular environment.[1][8][9][10]
Materials:
-
Cultured cells expressing the target protein (RhoGDI)
-
Test inhibitor (e.g., this compound)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes and a thermal cycler
-
Western blotting reagents and equipment
-
Anti-RhoGDI antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes for each temperature point in a predefined gradient (e.g., 40°C to 70°C). Heat the tubes in a thermal cycler for 3 minutes, followed by a cooling step.[1]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[1]
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[1]
-
Protein Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble RhoGDI at each temperature by Western blotting using an anti-RhoGDI antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melt curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.[1]
Protocol 3: RhoA Pull-Down Assay
This assay is used to measure the amount of active, GTP-bound RhoA in cell lysates, which is expected to increase upon RhoGDI inhibition.
Materials:
-
Cultured cells
-
Test inhibitor (e.g., this compound)
-
Lysis buffer
-
Rhotekin-RBD agarose beads (binds to active RhoA)
-
Western blotting reagents and equipment
-
Anti-RhoA antibody
Procedure:
-
Cell Treatment and Lysis: Treat cells with the inhibitor or vehicle, then lyse the cells.
-
Lysate Clarification: Centrifuge the lysates to remove cell debris.
-
Pull-Down: Incubate the clarified lysates with Rhotekin-RBD agarose beads to pull down active RhoA.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads and analyze the levels of active RhoA by Western blotting using an anti-RhoA antibody. An increase in the amount of pulled-down RhoA in inhibitor-treated cells compared to control cells indicates activation of RhoA.
Conclusion
This compound represents a promising RhoGDI inhibitor with a distinct mechanism of action involving the downregulation of RhoGDI expression. While direct quantitative comparisons of its inhibitory potency against RhoGDI with other inhibitors like Rhosin and CCG-203971 are not yet available, its demonstrated efficacy in cellular assays highlights its value as a research tool. The provided experimental protocols offer a foundation for further investigation and comparative studies of these and other RhoGDI inhibitors, which will be crucial for advancing our understanding of Rho GTPase signaling and for the development of targeted therapies. Further research is warranted to elucidate the precise binding affinity and inhibitory concentration of this compound on RhoGDI to enable a more direct comparison with other available inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Rational design of small molecule inhibitors targeting RhoA subfamily Rho GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Synergistic Potential of Targeting the RhoGDI/JNK-1 Pathway: A Comparative Guide for Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
While the novel benzothiazole-2-thiol derivative, SKLB-163, has demonstrated standalone antitumor and radiosensitizing effects, publicly available research has not yet detailed its synergistic activity in combination with other kinase inhibitors. However, its mechanism of action, which involves the downregulation of Rho GDP-dissociation inhibitor (RhoGDI) and subsequent activation of the c-Jun N-terminal kinase-1 (JNK-1) signaling pathway, provides a strong rationale for exploring combination therapies. This guide explores the preclinical evidence for combining inhibitors that target the Rho/JNK pathway with other key kinase inhibitors in various cancer models. The presented data and protocols are drawn from studies on molecules with similar mechanisms of action to what might be anticipated for this compound, offering a framework for future research and drug development.
Rationale for Combination Therapy
The Rho family of small GTPases and the JNK signaling cascade are pivotal in regulating cancer cell proliferation, survival, and migration. The crosstalk between the Rho/JNK pathway and other critical signaling networks, such as the PI3K/AKT and MAPK/ERK pathways, often leads to compensatory mechanisms when only one pathway is inhibited. This intricate signaling landscape underscores the potential for synergistic effects when targeting multiple nodes simultaneously. By combining a Rho/JNK pathway modulator like this compound with other kinase inhibitors, it may be possible to achieve a more potent and durable anti-cancer response, overcome drug resistance, and potentially reduce therapeutic doses to minimize toxicity.
Comparative Analysis of Preclinical Combination Studies
The following tables summarize quantitative data from preclinical studies that have investigated the synergistic effects of combining JNK inhibitors or Rho-associated kinase (ROCK) inhibitors (downstream effectors of Rho GTPases) with other kinase inhibitors. These examples serve as a proxy for the potential synergistic combinations that could be explored with this compound.
Table 1: Synergistic Effects of JNK Inhibitor Combinations on Cell Viability
| Cancer Type | JNK Inhibitor | Combination Kinase Inhibitor | Cell Lines | Key Findings & Synergy Metrics |
| Triple-Negative Breast Cancer (TNBC) | JNK-IN-8 | Lapatinib (EGFR/HER2 Inhibitor) | MDA-MB-231, MDA-MB-436, SUM149PT | The combination of JNK-IN-8 and lapatinib synergistically decreased cell viability. Combination Index (CI) values were less than one, particularly at combinations causing greater than 50% effect, indicating strong synergy.[1] |
| Glioblastoma | JNK Inhibitor (SP600125) | PI3K p110β Inhibitor (TGX-221) | U87-MG, U-373 MG | The combination of a JNK inhibitor and a PI3K p110β inhibitor displayed a synergistic inhibitory effect on glioblastoma cell proliferation and migration.[2][3] |
Table 2: In Vivo Efficacy of JNK and ROCK Inhibitor Combinations
| Cancer Model | Inhibitor Combination | Animal Model | Key Outcomes |
| Triple-Negative Breast Cancer (TNBC) | JNK-IN-8 + Lapatinib | MDA-MB-231 Xenografts | The combination of JNK-IN-8 and lapatinib significantly increased the survival of mice bearing xenografts.[1][4] |
| Glioblastoma | JNK Inhibitor (SP600125) + PI3K p110β Inhibitor (TGX-221) | U87-MG Xenografts | The combination of a JNK inhibitor and a PI3K p110β inhibitor significantly reduced xenograft tumor growth compared to single-agent treatment.[2][3] |
| NRAS Mutant Melanoma | MEK Inhibitor + PI3K/mTOR Inhibitor | Nude Mouse Xenograft | Combined targeting of MEK and PI3K/mTOR was necessary to effectively regress xenografted NRAS mutant melanoma.[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the synergistic effects of kinase inhibitor combinations.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of single agents and drug combinations.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Kinase inhibitors of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the kinase inhibitors in complete medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include wells with untreated cells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[6]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic cells following treatment.
Materials:
-
6-well plates
-
Kinase inhibitors of interest
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.
-
Treat the cells with the desired concentrations of single agents or combinations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Western Blot Analysis
This protocol is used to detect changes in protein expression and phosphorylation status in key signaling pathways.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-JNK, JNK, p-Akt, Akt, PARP, Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Determine the protein concentration of cell lysates.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[6]
Visualizing Signaling Pathways and Experimental Logic
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and the rationale behind combination therapies.
Caption: Interconnected signaling pathways in cancer and points of therapeutic intervention.
Caption: Experimental workflow for evaluating synergistic drug combinations.
Conclusion and Future Directions
The exploration of this compound in combination with other kinase inhibitors represents a promising avenue for cancer therapy. Although direct preclinical data for this compound combinations are not yet available, the evidence from studies targeting the Rho/JNK pathway provides a solid foundation for such investigations. The synergistic potential observed with JNK and ROCK inhibitors in combination with inhibitors of the EGFR, PI3K, and MEK pathways highlights the importance of a multi-targeted approach to counteract the complex and adaptive signaling networks in cancer cells.
Future research should focus on conducting rigorous preclinical studies to evaluate the synergistic effects of this compound with a panel of kinase inhibitors in various cancer models. Such studies should include detailed dose-response matrices to calculate synergy scores (e.g., Combination Index) and in-depth mechanistic analyses to understand the molecular basis of any observed synergy. Positive findings from these preclinical investigations would provide the necessary rationale for advancing promising combinations into clinical trials, potentially offering new and more effective treatment options for patients.
References
- 1. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K p110β isoform synergizes with JNK in the regulation of glioblastoma cell proliferation and migration through AKT and FAK inhibition | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 3. PI3K p110β isoform synergizes with JNK in the regulation of glioblastoma cell proliferation and migration through Akt and FAK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A c-Jun N-terminal kinase inhibitor, JNK-IN-8, sensitizes triple negative breast cancer cells to lapatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
A Comparative Analysis of Benzothiazole-2-Thiol Derivatives: Unveiling Their Therapeutic Potential
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biological performance of various benzothiazole-2-thiol derivatives. Supported by experimental data, this analysis delves into their anticancer and antimicrobial activities, key signaling pathways, and standard experimental protocols.
Benzothiazole-2-thiol derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The benzothiazole core, a fusion of a benzene and a thiazole ring, provides a versatile scaffold for the development of novel therapeutic agents.[2] These compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide provides a comparative analysis of their performance, with a focus on anticancer and antimicrobial efficacy, supported by experimental data from various studies.
Comparative Anticancer Activity
Extensive research has demonstrated the potent anticancer properties of novel benzothiazole-2-thiol derivatives against a broad spectrum of human cancer cell lines.[1][4] The in vitro cytotoxic activity, often expressed as the half-maximal inhibitory concentration (IC50), is a key metric for comparison. Lower IC50 values indicate greater potency.
| Compound ID/Derivative | Target Cancer Cell Line | IC50 (µM) |
| Substituted Pyridine Derivative (7e) | SKRB-3 (Breast Cancer) | 0.0012 |
| SW620 (Colon Cancer) | 0.0043 | |
| A549 (Lung Cancer) | 0.044 | |
| HepG2 (Liver Cancer) | 0.048 | |
| Substituted Pyridine Derivative (7d) | A431 (Skin Cancer) | 0.02 |
| Naphthalimide Derivative (67) | HT-29 (Colon Cancer) | 3.47 |
| A549 (Lung Cancer) | 3.89 | |
| MCF-7 (Breast Cancer) | 5.08 | |
| Naphthalimide Derivative (66) | HT-29 (Colon Cancer) | 3.72 |
| A549 (Lung Cancer) | 4.07 | |
| MCF-7 (Breast Cancer) | 7.91 | |
| Chloromethylbenzamide Derivative (42) | Various Cancer Cell Lines | 1.1 - 8.8 |
| Methoxybenzamide Derivative (41) | Various Cancer Cell Lines | 1.1 - 8.8 |
This table summarizes IC50 values from multiple sources for illustrative comparison.[5][6] Direct comparison between different studies should be made with caution due to variations in experimental conditions.
Comparative Antimicrobial Activity
Derivatives of benzothiazole-2-thiol have also shown significant antimicrobial activity against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Derivative | Target Microorganism | MIC (mg/mL) |
| Heteroaryl Derivative (2j) | E. coli | 0.23 |
| S. typhimurium | 0.47 | |
| Heteroaryl Derivative (2b) | S. typhimurium | 0.23 |
| Heteroaryl Derivative (2e) | S. typhimurium | 0.23 |
| Heteroaryl Derivative (2g) | E. coli | 0.23 |
| Heteroaryl Derivative (2d) | B. cereus | 0.23 |
| Various Fungi | 0.08 - 0.17 | |
| Thiazolidinone Derivative (18) | P. aeruginosa | 0.10 |
This table presents MIC values from various studies to highlight the antimicrobial potential of benzothiazole-2-thiol derivatives.[7][8] The data indicates that specific structural modifications can enhance antimicrobial efficacy.
Key Signaling Pathways in Anticancer Activity
Research into the mechanisms of action of benzothiazole-2-thiol derivatives has revealed their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[1]
One of the crucial pathways often targeted is the PI3K/AKT signaling pathway . Hyperactivation of this pathway is common in many cancers, promoting cell survival and proliferation.[9] Certain benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing this pathway.[9][10]
Caption: PI3K/AKT signaling pathway and its inhibition by benzothiazole derivatives.
Another important mechanism involves the RhoGDI/JNK-1 signaling pathway . Some derivatives, such as XC-591, have been shown to inhibit the target protein RhoGDI, leading to the activation of the JNK pathway and subsequent apoptosis.[1]
Caption: RhoGDI/JNK-1 signaling pathway and its modulation by benzothiazole derivatives.
Experimental Protocols
The evaluation of the biological activity of benzothiazole-2-thiol derivatives involves a series of well-established in vitro assays. The following provides a detailed protocol for the commonly used MTT assay for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Procedure:
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4][12]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds in the culture medium.[4] Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations.[11] Include a vehicle control (e.g., DMSO) and a no-treatment control.[11] Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: A general workflow for the in vitro evaluation of benzothiazole derivatives.
Synthesis Overview
The synthesis of benzothiazole-2-thiol derivatives can be achieved through various synthetic routes. A common and effective method involves the condensation reaction of 2-aminothiophenol with various reagents.
Caption: A generalized workflow for the synthesis of benzothiazole-2-thiol derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. biotium.com [biotium.com]
Validating Cellular Target Engagement of SKLB-163: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods to validate the cellular target engagement of SKLB-163, a novel benzothiazole-2-thiol derivative with demonstrated anti-cancer properties. The primary proposed mechanism of action for this compound is the downregulation of Rho GDP-dissociation inhibitor (RhoGDI), leading to the activation of the JNK-1 signaling pathway and subsequent apoptosis in cancer cells.[1][2][3] This guide will compare the experimental evidence supporting this compound's mechanism with alternative, direct target engagement assays and another RhoGDI inhibitor, Rhonin.
Executive Summary
Validation of direct target engagement within a cellular context is a critical step in drug development, providing confidence that a compound's biological effects are mediated through its intended target. For this compound, the primary evidence of target engagement relies on downstream pathway analysis, specifically the observed decrease in RhoGDI protein levels and the subsequent increase in JNK-1 phosphorylation.[1] While informative, these methods provide indirect evidence of target interaction.
This guide contrasts these indirect methods with direct biophysical assays, such as the Cellular Thermal Shift Assay (CETSA), and compares the validation approach for this compound with that of Rhonin, a recently identified small-molecule ligand of RhoGDI.[4] The validation of Rhonin's target engagement employed direct binding assays, offering a more definitive confirmation of its molecular target.[4][5]
Data Presentation: this compound and a Comparative RhoGDI Inhibitor
The following tables summarize the available quantitative data for this compound and the comparative inhibitor, Rhonin.
Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A375 | Melanoma | 3.5 ± 0.4 |
| SPC-A1 | Lung Adenocarcinoma | 4.2 ± 0.5 |
| SW620 | Colorectal Adenocarcinoma | 6.8 ± 0.7 |
| HeLa | Cervical Adenocarcinoma | 8.1 ± 0.9 |
| PC-3 | Prostate Adenocarcinoma | 9.5 ± 1.1 |
| Data from reference[1] |
Table 2: Comparison of Target Engagement Validation Methods for RhoGDI Inhibitors
| Feature | This compound | Rhonin (Alternative RhoGDI Inhibitor) | Cellular Thermal Shift Assay (CETSA) (Alternative Method) |
| Primary Validation Method | Western Blot (Downstream Effects) | Fluorescence Polarization, Liposome Sedimentation Assay | Thermal Shift Detection |
| Evidence of Target Engagement | Indirect: Downregulation of RhoGDI protein and increased phosphorylation of JNK-1.[1] | Direct: Measurement of binding affinity (Ki) and inhibition of RhoGDI-Rho GTPase interaction.[4][6] | Direct: Ligand-induced thermal stabilization of the target protein. |
| Quantitative Readout | Relative protein levels (qualitative dose-dependency reported).[1] | Ki = 2.2 µM.[6] | ΔTm (change in melting temperature), EC50 for thermal stabilization. |
| Cellular Context | Yes | Yes (target identification from cell lysates, validation with purified proteins and in cells).[4] | Yes |
| Advantages | - Technically straightforward- Assesses functional pathway modulation | - Directly confirms binding- Provides quantitative binding affinity | - Directly confirms binding in intact cells- No requirement for compound modification |
| Limitations | - Does not confirm direct binding- Downregulation could be an indirect effect | - Requires specialized biophysical assays | - Requires a specific antibody for detection- Not all proteins show a thermal shift |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental approaches, the following diagrams are provided.
References
- 1. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Pseudo‐Natural Product Rhonin Targets RHOGDI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhonin | RHOGDI1 inhibitor | Probechem Biochemicals [probechem.com]
Comparative Analysis of SKLB-163's Target Engagement Profile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SKLB-163's Mechanism and Selectivity Profile Against a Known JNK Inhibitor.
This compound is a novel benzothiazole-2-thiol derivative demonstrating significant anti-tumor activity.[1][2] Its mechanism of action is primarily attributed to the downregulation of RhoGDI, leading to the activation of the c-Jun N-terminal kinase-1 (JNK-1) signaling pathway.[3][4] This guide provides a comparative analysis of this compound, with a focus on its indirect mode of kinase modulation, benchmarked against the well-characterized, ATP-competitive JNK inhibitor, SP600125.
Mechanism of Action: An Indirect Approach
Unlike direct kinase inhibitors that bind to the ATP-binding pocket of a kinase, this compound influences kinase activity through an upstream signaling event. The primary target of this compound is not a kinase but rather RhoGDI (Rho GDP-dissociation inhibitor). By downregulating RhoGDI, this compound initiates a signaling cascade that results in the phosphorylation and activation of JNK1.[3][4] This indirect mechanism presents a distinct profile compared to traditional kinase inhibitors.
Comparative Profile: this compound vs. SP600125
To contextualize the cross-reactivity profile of this compound, it is compared with SP600125, a widely studied but non-selective JNK inhibitor. While direct kinase inhibition data for this compound is not available due to its indirect mechanism, the selectivity of SP600125 across the kinome highlights the potential for off-target effects common with direct kinase inhibitors.
| Feature | This compound | SP600125 |
| Primary Target | RhoGDI | JNK1, JNK2, JNK3 |
| Mechanism of Action | Indirect; Downregulates RhoGDI to activate JNK-1 signaling | Direct; ATP-competitive inhibition |
| Reported IC50 (JNK1) | Not Applicable (Indirect Activator) | 40 nM |
| Reported IC50 (JNK2) | Not Applicable (Indirect Activator) | 40 nM |
| Reported IC50 (JNK3) | Not Applicable (Indirect Activator) | 90 nM |
| Known Off-Target Kinases (IC50) | Not reported to directly inhibit kinases | - MKK4 (>10-fold selective vs. JNKs)- MKK3, MKK6, PKB, PKCα (>25-fold selective vs. JNKs)- ERK2, p38, Chk1, EGFR (>100-fold selective vs. JNKs)- PHK, CK1, CDK2, CHK1, AMPK, p70S6K (inhibited to a similar or greater extent than JNKs)[5][6][7] |
| Cellular Effects | Induces apoptosis and inhibits proliferation in cancer cells[1] | Inhibits phosphorylation of c-Jun, expression of inflammatory genes[5] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (for direct inhibitors like SP600125)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Test inhibitor (e.g., SP600125)
-
Kinase assay buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: Add 5 µL of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiation of Kinase Reaction: Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Termination and Signal Generation: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
Visualizing the Pathways and Processes
Caption: this compound Signaling Pathway.
Caption: In Vitro Kinase Inhibition Assay Workflow.
References
- 1. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway [inis.iaea.org]
- 3. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for the selective inhibition of JNK1 by the scaffolding protein JIP1 and SP600125 | The EMBO Journal [link.springer.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to JNK Activation: Unraveling the Mechanistic Divergence of SKLB-163 and Other Activators
For Immediate Release
A deep dive into the molecular mechanisms differentiating the novel JNK activator SKLB-163 from other well-known activators like Anisomycin, UV radiation, and the multi-kinase inhibitor Sorafenib. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to facilitate informed decisions in research and development.
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of diverse cellular processes, including proliferation, apoptosis, and inflammation. Its intricate involvement in various pathologies has rendered it a prime target for therapeutic intervention. While a plethora of molecules can modulate JNK activity, their mechanisms of action are often distinct, leading to varied cellular outcomes. This guide focuses on the mechanistic differences between this compound, a novel benzothiazole-2-thiol derivative, and other conventional JNK activators, providing a clear comparison for researchers in the field.
Mechanistic Showdown: this compound vs. The Field
The activation of the JNK pathway is a complex process involving a tiered cascade of protein kinases. The specific mechanism of activation can significantly influence the downstream signaling events and the ultimate cellular response. Here, we compare the distinct mechanisms of four key modulators of JNK activity.
This compound: Targeting the RhoGDI/JNK-1 Axis
This compound activates the JNK pathway through a unique mechanism involving the downregulation of Rho GDP-dissociation inhibitor (RhoGDI).[1][2][3] RhoGDI proteins are negative regulators of Rho GTPases. By inhibiting RhoGDI, this compound leads to the activation of Rho GTPases, which in turn triggers a signaling cascade culminating in the specific activation of JNK-1.[2][3] Studies have shown that silencing of JNK-1, but not JNK-2, can block the tumor-suppressive effects of this compound, highlighting the isoform-specific nature of its action.[2]
Anisomycin: A Ribotoxic Stress Response
Anisomycin, a protein synthesis inhibitor, activates JNK through a mechanism known as the ribotoxic stress response.[4] It binds to the 28S rRNA within the 60S ribosomal subunit of the 80S monosome, interfering with protein translation.[5][6][7] This ribosomal stress is sensed by upstream kinases, leading to the potent activation of the JNK pathway. The activation of JNK by anisomycin is dependent on translationally active ribosomes.[4]
UV Radiation: A Multi-pronged Assault on the Cell Surface
Ultraviolet (UV) radiation activates the JNK pathway primarily by inducing stress at the cell surface. This involves the activation of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), even in the absence of their cognate ligands. This ligand-independent activation triggers downstream signaling cascades involving adaptor proteins like Grb2 and upstream kinases such as MEKK1, which then phosphorylate and activate JNK. The specific MAPK pathway activated can depend on the wavelength of UV radiation, with UVB being a more potent activator of JNK compared to UVA.[8][9]
Sorafenib: An Indirect Modulator via ZAK Inhibition
Contrary to being a direct activator, the multi-kinase inhibitor Sorafenib has been shown to suppress JNK activation induced by stimuli like UV radiation. Its mechanism of JNK pathway inhibition involves the off-target inhibition of the upstream kinase ZAK (sterile alpha motif and leucine zipper containing kinase).[10] ZAK is a MAP3K that can activate the JNK pathway through MKK7. By inhibiting ZAK, Sorafenib effectively blocks the downstream activation of JNK. However, it is important to note that in some cellular contexts, Sorafenib has been reported to induce JNK activation, suggesting a complex and context-dependent role in modulating the JNK pathway.
Quantitative Comparison of JNK Activators
While direct comparative quantitative data for all four modulators is limited, the following table summarizes available information on their effective concentrations and the nature of their JNK modulation.
| Activator/Modulator | Target | Mechanism of Action | Effective Concentration/Dose | JNK Isoform Specificity |
| This compound | RhoGDI | Downregulation of RhoGDI, leading to Rho GTPase and subsequent JNK-1 activation.[2][3] | Varies by cell line (in vitro) and tumor model (in vivo). | JNK-1 specific.[2] |
| Anisomycin | 28S rRNA (Ribosome) | Induces ribotoxic stress by interfering with the peptidyl transferase center.[4] | 25 ng/mL to 1 µg/mL.[11][12] | Generally activates JNK1/2. |
| UV Radiation | Cell Surface Receptors (e.g., EGFR), DNA | Ligand-independent receptor activation and induction of DNA damage response. | Dose- and time-dependent (e.g., UVC: 40-80 J/m²; UVB: 150-300 J/m²).[13][14][15] | Activates JNK1/2; UVB is a stronger activator than UVA.[9] |
| Sorafenib | ZAK (and other kinases) | Off-target inhibition of the upstream kinase ZAK, leading to suppression of JNK activation.[10] | Varies depending on the context; can also induce JNK activation in some systems. | Not specific. |
Signaling Pathway Diagrams
To visually represent the distinct mechanisms of JNK activation, the following diagrams were generated using the Graphviz DOT language.
Caption: this compound mediated JNK-1 activation pathway.
Caption: Anisomycin-induced JNK activation via ribotoxic stress.
Caption: UV radiation-induced JNK activation pathway.
Experimental Protocols
To facilitate the study and comparison of these JNK activators, detailed protocols for key experiments are provided below.
Protocol 1: Western Blot for Phospho-JNK Detection
This protocol outlines the steps to detect the phosphorylation status of JNK in cultured cells following treatment with a JNK activator.
1. Cell Treatment and Lysis:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat cells with the desired JNK activator (e.g., this compound, Anisomycin) or expose to UV radiation for the indicated time and concentration. Include a vehicle-treated control.
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate).
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated JNK (e.g., anti-phospho-JNK (Thr183/Tyr185)) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.[16][17]
Protocol 2: In Vitro JNK Kinase Assay
This assay measures the kinase activity of JNK by quantifying the phosphorylation of a substrate, such as c-Jun.
1. Immunoprecipitation of JNK (from cell lysates):
-
Incubate cell lysates (containing activated JNK) with an anti-JNK antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours to capture the JNK-antibody complex.
-
Pellet the beads by centrifugation and wash several times with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction:
-
Resuspend the beads containing the immunoprecipitated JNK in kinase assay buffer.
-
Add the JNK substrate (e.g., recombinant GST-c-Jun) and ATP to initiate the kinase reaction.
-
Incubate at 30°C for a specified time (e.g., 30 minutes).
3. Detection of Substrate Phosphorylation:
-
Non-radioactive method: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the samples by Western blot using a phospho-specific antibody against the substrate (e.g., anti-phospho-c-Jun (Ser63)).[18][19]
-
Radioactive method: Include [γ-³²P]ATP in the kinase reaction. After the reaction, separate the proteins by SDS-PAGE, transfer to a membrane, and detect the radiolabeled substrate by autoradiography.[18]
Protocol 3: Cell-Based JNK Activation Reporter Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of a JNK-responsive promoter element (e.g., AP-1) to measure JNK activity in living cells.
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with a reporter plasmid containing the AP-1 response element driving the expression of firefly luciferase and a control plasmid with a constitutively active promoter (e.g., Renilla luciferase for normalization).
2. Cell Treatment:
-
After transfection, treat the cells with the JNK activator of interest or expose them to UV radiation.
3. Luciferase Assay:
-
After the desired treatment time, lyse the cells using a luciferase assay lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity in treated cells to that in control cells to determine the fold induction of JNK activity.[20][21][22][23][24]
Conclusion
The activation of the JNK signaling pathway is a nuanced process with diverse upstream triggers leading to distinct cellular consequences. This compound emerges as a unique JNK activator with a specific mechanism of action targeting the RhoGDI/JNK-1 axis. This contrasts with the broader ribotoxic stress response induced by Anisomycin and the cell surface receptor-mediated activation by UV radiation. Furthermore, the action of Sorafenib highlights the complexity of JNK modulation, demonstrating that a single compound can have opposing effects depending on the cellular context.
The provided experimental protocols offer a robust framework for researchers to dissect and compare the mechanistic intricacies of these and other JNK modulators. A thorough understanding of these divergent pathways is paramount for the rational design and development of novel therapeutics targeting the JNK signaling cascade for a range of diseases. Further head-to-head quantitative studies are warranted to precisely delineate the potency and efficacy of these compounds in various cellular models.
References
- 1. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anisomycin selectively desensitizes signalling components involved in stress kinase activation and fos and jun induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JNK activation induced by ribotoxic stress is initiated from 80S monosomes but not polysomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JNK activation induced by ribotoxic stress is initiated from 80S monosomes but not polysomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JNK activation induced by ribotoxic stress is initiated from 80S monosomes but not polysomes [bmbreports.org]
- 8. A comparative study of UV-induced cell signalling pathways in human keratinocyte-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Activation of Signaling Pathways by UVA and UVB Radiation in Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ZAK inhibits human lung cancer cell growth via ERK and JNK activation in an AP-1-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apexbt.com [apexbt.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Dose rate and mode of exposure are key factors in JNK activation by UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. media.cellsignal.com [media.cellsignal.com]
- 18. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. resources.amsbio.com [resources.amsbio.com]
- 22. westbioscience.com [westbioscience.com]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. JNK Pathway-AP1 Reporter Kit - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for SKLB-163
Researchers and laboratory personnel engaged in the study of SKLB-163, a benzothiazole-2-thiol derivative with potent anti-tumor activities, must adhere to stringent safety and disposal protocols due to its cytotoxic nature.[1][2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a cytotoxic and antineoplastic agent necessitates its handling as hazardous chemical waste.[4] The following guidelines are based on best practices for the management of such research chemicals.
Personal Protective Equipment (PPE) and Handling
Given that analogous benzothiazole compounds are toxic upon ingestion or skin contact, cause serious eye irritation, and are harmful if inhaled, comprehensive PPE is mandatory when handling this compound.[5][6][7] This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety goggles or a face shield are essential to prevent eye contact.[5][6]
-
Lab Coat: A dedicated lab coat should be worn to protect from contamination.
-
Respiratory Protection: When handling the compound in powder form or creating aerosols, a properly fitted respirator is advised. Work should be conducted in a chemical fume hood.[5]
Storage Information
Proper storage of this compound is crucial to maintain its stability and prevent accidental exposure. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
This compound Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed through an approved hazardous waste program.[4] Do not dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation
-
All solid waste contaminated with this compound, including unused compound, contaminated lab supplies (e.g., pipette tips, tubes, gloves, and absorbent pads), should be segregated from non-hazardous waste.[4]
-
Liquid waste containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
Step 2: Waste Collection
-
Solid Waste: Place all contaminated solid waste into a designated, puncture-resistant, and clearly labeled hazardous waste container. These are often color-coded; for cytotoxic agents, yellow or a specially marked black container is common.[4]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, leak-proof container with a secure lid. The container must be labeled as hazardous waste and include the chemical name "this compound".
-
Sharps: Any sharps (needles, scalpels) contaminated with this compound must be disposed of in a designated sharps container for hazardous materials. If the syringe contains residual amounts of the drug, it should be disposed of in a "Bulk" waste container, not a standard sharps container.[4]
Step 3: Labeling and Storage of Waste
-
All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., "Cytotoxic," "Toxic").
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
Step 4: Final Disposal
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Spill and Exposure Procedures
In Case of a Spill:
-
Evacuate the immediate area and alert others.
-
Wear appropriate PPE, including respiratory protection if the spill involves powder.
-
Contain the spill using an appropriate absorbent material for liquids or by carefully covering a powder spill.
-
Clean the area with a suitable decontaminating solution.
-
Collect all cleanup materials in a designated hazardous waste container.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6]
-
Inhalation: Move to fresh air immediately.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6]
In all cases of exposure, seek immediate medical attention and have information about the chemical available.
Summary of this compound Properties
| Property | Value | Source |
| Molecular Formula | C18H16ClN3O2S2 | [1] |
| Molecular Weight | 405.92 | [1] |
| Appearance | Solid | N/A |
| Known Hazards | Cytotoxic, likely toxic if swallowed or in contact with skin, causes serious eye irritation, harmful if inhaled. | [2][5][6][7] |
This compound Disposal Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
Essential Safety and Operational Guide for Handling SKLB-163
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of SKLB-163.
This document provides critical safety and logistical information for the handling of this compound, a novel benzothiazole-2-thiol derivative with potent anti-tumor activities. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Personal Protective Equipment (PPE) and Immediate Safety Precautions
This compound is classified as a hazardous substance. The following personal protective equipment is mandatory when handling this compound.
| Hazard Classification | Required PPE | Handling Environment |
| Toxic if swallowed or in contact with skin | Chemical-resistant gloves (e.g., nitrile) | Work under a certified chemical fume hood. |
| Causes serious eye irritation | Safety goggles or face shield | Ensure adequate ventilation. |
| Harmful if inhaled | Lab coat or protective clothing | Avoid generation of dust or aerosols. |
Emergency Procedures:
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
-
In Case of Skin Contact: Wash skin thoroughly with soap and water after handling.[1]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Operational Plan: From Preparation to In-Vivo Administration
A meticulous operational plan is crucial for both safety and experimental reproducibility.
2.1. Preparation of this compound Stock Solution
For in vitro studies, this compound is typically dissolved in a suitable solvent to create a stock solution, which is then further diluted in cell culture media.
| Parameter | Specification |
| Solvent | Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds for in vitro assays. |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to cell cultures. |
| Storage | Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
2.2. In-Vitro Experimental Protocols
The following are detailed methodologies for key in-vitro experiments cited in the research of this compound.
2.2.1. MTT Assay for Cell Viability
This assay assesses the cytotoxic effect of this compound on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
2.2.2. Wound Healing Assay for Cell Migration
This assay evaluates the effect of this compound on cell migration.
-
Cell Seeding: Grow cells in a 6-well plate to form a confluent monolayer.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a sterile pipette tip.
-
Treatment: Wash the cells with PBS and then add fresh media containing a non-toxic concentration of this compound or a vehicle control.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the wound area at each time point to quantify cell migration.
2.2.3. Colony Formation Assay for Clonogenic Survival
This assay determines the long-term effect of this compound on the ability of single cells to form colonies.
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.
-
Treatment: Treat the cells with this compound for 24 hours.
-
Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days until visible colonies form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
2.3. In-Vivo Administration in Animal Models
For in-vivo studies, this compound has been administered to nude mice bearing tumor xenografts.
| Parameter | Specification |
| Vehicle | 0.5% carboxymethylcellulose.[2] |
| Administration Route | Intragastric administration (oral gavage).[2] |
| Dosage | Doses of 50, 100, and 200 mg/kg have been used.[2] |
| Frequency | Once daily.[2] |
Disposal Plan: Managing this compound Waste
As a cytotoxic agent, all waste contaminated with this compound must be handled and disposed of as hazardous chemical waste.
3.1. Waste Segregation and Collection
| Waste Type | Collection Container |
| Solid Waste (gloves, pipette tips, empty vials) | Labeled, leak-proof hazardous waste container. |
| Liquid Waste (contaminated cell culture media) | Labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Sharps (needles, syringes) | Puncture-resistant sharps container labeled as "Cytotoxic Sharps". |
| Contaminated Animal Bedding | Double-bagged in yellow chemotherapy waste bags and placed in a designated hazardous waste container for incineration.[3] |
| Animal Carcasses | Dispose of in a waste container designated for incineration.[4] |
3.2. Step-by-Step Disposal Procedure
-
Segregate Waste: At the point of generation, separate this compound contaminated waste from other laboratory waste.
-
Label Containers: Clearly label all waste containers with "Hazardous Waste - Cytotoxic" and list the chemical contents.
-
Secure Storage: Store waste containers in a designated, secure area away from general lab traffic.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
-
Recommended Disposal Method: Incineration is the recommended method for the final disposal of cytotoxic waste.
Visualizing Experimental Workflows and Signaling Pathways
4.1. Experimental Workflow for Handling this compound
Caption: Workflow for handling this compound from preparation to disposal.
4.2. This compound Signaling Pathway
This compound exerts its anti-tumor effects by modulating the RhoGDI/JNK-1 signaling pathway.[5][6]
Caption: this compound inhibits RhoGDI, leading to JNK-1 activation and apoptosis.
References
- 1. safety.wp.olemiss.edu [safety.wp.olemiss.edu]
- 2. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. unthsc.edu [unthsc.edu]
- 5. Antitumor and radiosensitizing effects of this compound, a novel benzothiazole-2-thiol derivative, on nasopharyngeal carcinoma by affecting the RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
